L-803087
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29F2N5O3 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate |
InChI |
InChI=1S/C25H29F2N5O3/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30)/t20-/m0/s1 |
InChI Key |
OPNMQSFIGUSHDH-FQEVSTJZSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3 |
Synonyms |
L-803,087 L803087 |
Origin of Product |
United States |
Foundational & Exploratory
L-803087: A Technical Guide to its Mechanism of Action as a Selective Somatostatin Receptor 4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-803087 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4). Its mechanism of action is centered on the activation of sst4, a G-protein coupled receptor, leading to a cascade of intracellular signaling events that modulate neuronal excitability and neurotransmission. This technical guide provides an in-depth overview of the molecular pharmacology of this compound, detailing its binding affinity, downstream signaling pathways, and effects on ion channels. The information presented herein is compiled from a comprehensive review of preclinical research, offering a valuable resource for scientists engaged in neuroscience and drug discovery.
Core Mechanism: Selective sst4 Agonism
This compound exhibits high-affinity binding to the human sst4 receptor with a Ki of 0.7 nM.[1][2][3][4] Its selectivity for sst4 over other somatostatin receptor subtypes is a defining characteristic, with significantly lower affinity for sst1, sst2, sst3, and sst5 receptors.[2] This selectivity makes this compound a valuable pharmacological tool for elucidating the physiological functions of the sst4 receptor.
Quantitative Binding Affinity Data
The binding affinities of this compound for the five human somatostatin receptor subtypes are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| sst1 | 199 |
| sst2 | 4720 |
| sst3 | 1280 |
| sst4 | 0.7 |
| sst5 | 3880 |
Intracellular Signaling Pathways
Activation of the sst4 receptor by this compound initiates a series of intracellular signaling events primarily mediated by inhibitory G-proteins (Gαi/o). This leads to the modulation of key downstream effectors, including adenylyl cyclase, mitogen-activated protein kinases (MAPKs), and ion channels.
G-Protein Coupling and Adenylyl Cyclase Inhibition
Upon agonist binding, the sst4 receptor couples to Gαi/o proteins, which in their active GTP-bound state, inhibit the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA).
Figure 1. this compound signaling via Gαi/o and adenylyl cyclase inhibition.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound has been shown to modulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). In HEK-293 cells expressing sst4, this compound treatment leads to an inhibition of ERK1/2 phosphorylation. However, in cells co-expressing sst4 and the δ-opioid receptor, sst4 activation by this compound resulted in increased ERK1/2 phosphorylation, suggesting that the effect of this compound on the MAPK pathway can be influenced by receptor heterodimerization.
Figure 2. Context-dependent modulation of ERK1/2 phosphorylation by this compound.
Modulation of Ion Channels
A significant aspect of this compound's mechanism of action is its ability to modulate the activity of ion channels, thereby influencing neuronal excitability.
Inhibition of L-type Calcium Channels
In rat retinal ganglion cells, this compound has been demonstrated to inhibit L-type voltage-gated calcium channels. This effect is mediated through a pathway involving the Gβγ subunits of the G-protein and protein kinase C (PKC), and notably, is independent of the Gαi-cAMP-PKA signaling cascade. Application of this compound (10 nM) reduced the calcium current (ICa) by 41.2%. Pharmacological inhibition of Gβγ or PKC significantly attenuated this inhibitory effect.
Figure 3. this compound-mediated inhibition of L-type calcium channels.
Augmentation of M-type Potassium Current
Studies have shown that somatostatin augments the M-current (IM), a voltage-gated potassium current, in hippocampal CA1 pyramidal neurons. Further investigation using sst4 receptor knockout mice revealed that this effect is mediated by the sst4 receptor. The augmentation of the M-current by sst4 activation would lead to hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability.
Functional Effects
The molecular actions of this compound translate into distinct functional effects on neuronal networks.
Facilitation of AMPA-Mediated Synaptic Responses and Proconvulsant Activity
In hippocampal slices from wild-type mice, this compound (2 µM) facilitates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-mediated synaptic responses. Consistent with this excitatory effect, intrahippocampal injection of this compound (5 nmol) has been shown to double seizure activity in wild-type mice.
Functional Coupling with sst2 Receptors
Interestingly, the proconvulsant and AMPA-facilitating effects of this compound are absent in sst2 receptor knockout mice. Furthermore, the effects of this compound can be blocked by the sst2-preferring agonist, octreotide. This suggests a functional coupling or heterodimerization between sst2 and sst4 receptors, where the presence of sst2 is necessary for the observed excitatory actions of sst4 agonism by this compound in the hippocampus.
Experimental Protocols
Radioligand Binding Assay (Adapted from Rohrer et al., 1998)
-
Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing one of the human somatostatin receptor subtypes (sst1-sst5) are cultured to confluency. Cells are harvested and homogenized in ice-cold 50 mM Tris-HCl. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.
-
Binding Reaction: Membrane preparations are incubated with a radiolabeled somatostatin analog (e.g., 125I-somatostatin-14) and varying concentrations of this compound in a final volume of 200 µL of assay buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors).
-
Incubation and Filtration: The reaction is incubated at room temperature for 30-60 minutes. The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Data Analysis: The radioactivity retained on the filters is quantified using a gamma counter. Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin. The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.
Figure 4. Workflow for the radioligand binding assay.
cAMP Accumulation Assay (General Protocol)
-
Cell Culture: CHO-K1 cells expressing the sst4 receptor are seeded in 96-well plates and grown to near confluency.
-
Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of this compound.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (IC50) is calculated.
Whole-Cell Patch-Clamp Electrophysiology (Adapted from Moneta et al., 2002)
-
Slice Preparation: Hippocampal slices are prepared from mice.
-
Recording: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons.
-
Synaptic Response Measurement: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of the Schaffer collaterals.
-
Drug Application: this compound is applied to the bath solution, and changes in the amplitude and kinetics of the AMPA EPSCs are recorded.
-
Data Analysis: The effects of this compound on synaptic responses are quantified and statistically analyzed.
Conclusion
This compound is a highly selective and potent sst4 receptor agonist that serves as a critical tool for investigating the physiological roles of this receptor subtype. Its mechanism of action involves the activation of Gαi/o signaling pathways, leading to the inhibition of adenylyl cyclase and the modulation of MAPK activity. Furthermore, this compound exerts significant control over neuronal excitability through the inhibition of L-type calcium channels and the potentiation of M-type potassium currents. The functional consequences of these actions, including the facilitation of AMPA-mediated neurotransmission and a proconvulsant profile, highlight the complex role of sst4 in the central nervous system. The intriguing functional dependence on the sst2 receptor opens new avenues for research into somatostatin receptor interactions. This technical guide provides a comprehensive foundation for researchers utilizing this compound to further unravel the complexities of somatostatin signaling in health and disease.
References
L-803087: A Technical Guide to its sst4 Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the binding affinity and signal transduction of L-803087, a potent and selective agonist for the somatostatin receptor subtype 4 (sst4). The information is compiled to support research and development efforts targeting this receptor.
Core Data: this compound Binding Affinity
This compound exhibits high affinity and selectivity for the human sst4 receptor. The following table summarizes the equilibrium dissociation constants (Ki) of this compound for all five human somatostatin receptor subtypes, demonstrating its preferential binding to sst4.
| Receptor Subtype | This compound Ki (nM) | Selectivity (fold) vs. sst4 |
| sst4 | 0.7 | - |
| sst1 | 199 | ~284 |
| sst2 | 4720 | ~6743 |
| sst3 | 1280 | ~1829 |
| sst5 | 3880 | ~5543 |
Data compiled from publicly available resources.
Experimental Protocols
While the precise, detailed experimental protocol from the original characterization of this compound by Rohrer et al. (1998) is not publicly accessible, a representative radioligand displacement assay protocol for determining the binding affinity of a compound to a G-protein coupled receptor (GPCR) like sst4, expressed in a heterologous system, is provided below. This protocol is based on standard methodologies in the field.
Representative Radioligand Displacement Assay for sst4 Receptor
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human sst4 receptor cDNA are cultured in appropriate media (e.g., Ham's F-12 with 10% FBS, antibiotics, and a selection agent like G418).
-
Cells are grown to confluence, harvested, and washed with a suitable buffer (e.g., ice-cold phosphate-buffered saline).
-
Cell pellets are resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and the total protein concentration is determined using a standard method like the Bradford assay. Membranes are stored at -80°C until use.
2. Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand for the sst4 receptor (e.g., ¹²⁵I-labeled somatostatin-14 or a selective sst4 radioligand). The concentration is typically chosen to be near the Kd of the radioligand for the receptor.
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Cell membranes expressing the sst4 receptor.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity sst4 ligand.
-
The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The data are analyzed using a non-linear regression curve-fitting program.
-
The IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Signaling Pathways and Visualizations
Activation of the sst4 receptor by this compound initiates a cascade of intracellular signaling events characteristic of a Gi/o-coupled GPCR. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociated Gβγ subunits can directly modulate the activity of ion channels and other effector proteins.
Caption: sst4 Receptor Signaling Pathway.
The following diagram illustrates a typical workflow for a radioligand displacement binding assay, as described in the experimental protocol section.
L-803087: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-803087 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4). As a research tool, it has been instrumental in elucidating the physiological roles of the sst4 receptor, particularly in the central nervous system. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor binding affinity, and its effects in both in vitro and in vivo models. A critical aspect of this guide is the detailed presentation of experimental methodologies and a clear visualization of the associated signaling pathways. It is important to note that publicly available information on the toxicology of this compound is limited.
Core Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and activating the sst4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] The sst4 receptor is primarily coupled to inhibitory G-proteins (Gi/o).[2] Upon activation by an agonist like this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This initiation of a signaling cascade results in downstream effects on various cellular processes, including the modulation of ion channel activity and protein kinase pathways.[1][3]
Quantitative Pharmacological Data
The binding affinity of this compound for the human sst4 receptor and its selectivity over other somatostatin receptor subtypes have been quantified in various studies. The key quantitative data are summarized in the table below.
| Parameter | Receptor Subtype | Value (nM) | Species | Reference |
| Ki | sst4 | 0.7 | Human | |
| sst1 | 199 | Human | ||
| sst2 | 4720 | Human | ||
| sst3 | 1280 | Human | ||
| sst5 | 3880 | Human |
Table 1: Binding Affinity (Ki) of this compound for Human Somatostatin Receptor Subtypes.
The data clearly demonstrates the high potency and selectivity of this compound for the sst4 receptor, with over 280-fold greater affinity for sst4 compared to the next closest subtype, sst1.
In Vitro and In Vivo Pharmacology
In vitro studies have shown that this compound facilitates AMPA-mediated hippocampal synaptic responses.
In vivo studies in mice have demonstrated that intrahippocampal injection of this compound can have significant effects on neuronal excitability. Notably, a 5 nmol dose of this compound has been shown to double seizure activity induced by kainate in wild-type mice. Interestingly, this proconvulsant effect was blocked by the sst2 receptor agonist, octreotide, suggesting a functional interaction between sst2 and sst4 receptors in the hippocampus.
Further in vivo research has explored the role of sst4 activation by this compound in memory processes. Studies in mice have shown that intrahippocampal administration of this compound can impair the formation of hippocampus-dependent spatial memory while enhancing the formation of striatum-dependent cue-based memory. This suggests a role for hippocampal sst4 receptors in modulating memory strategy selection.
Signaling Pathways
Activation of the sst4 receptor by this compound initiates a cascade of intracellular events. The primary signaling pathway is depicted in the diagram below.
sst4 Receptor Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by the binding of this compound to the sst4 receptor.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
The binding affinity of this compound to somatostatin receptors is typically determined through competitive radioligand binding assays. While the specific details from the original publication by Rohrer et al. (1998) are not fully available, a general protocol is as follows:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human somatostatin receptor subtypes (sst1, sst2, sst3, sst4, and sst5).
-
Incubation: Cell membranes are incubated with a radiolabeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-SRIF-14) and varying concentrations of the unlabeled competitor, this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Seizure Induction and Monitoring in Mice (Moneta et al., 2002)
The proconvulsant effects of this compound were investigated in a mouse model of kainate-induced seizures.
-
Animals: Adult male wild-type mice are used.
-
Surgery: Mice are anesthetized and stereotaxically implanted with a guide cannula into the dorsal hippocampus.
-
Drug Administration: A solution of this compound (e.g., 5 nmol in saline) is microinjected into the hippocampus through the implanted cannula. Control animals receive a vehicle injection.
-
Seizure Induction: A subconvulsive dose of kainic acid is administered to induce seizure activity.
-
Monitoring: Seizure activity is monitored and quantified through behavioral observation and/or electroencephalogram (EEG) recordings. Behavioral seizures are scored based on a standardized scale (e.g., Racine scale). EEG recordings are analyzed for epileptiform discharges.
-
Data Analysis: The frequency, duration, and severity of seizures are compared between the this compound-treated group and the control group.
Toxicology
There is a significant lack of publicly available information regarding the toxicology of this compound. Extensive searches for safety data sheets, preclinical safety studies, or reports of adverse effects have not yielded any specific toxicological data for this compound. As this compound is primarily a research chemical, it is likely that comprehensive toxicological profiling has not been conducted or, if it has, the results are not in the public domain. Therefore, this guide cannot provide a summary of the toxicological profile of this compound. Researchers and drug development professionals should exercise appropriate caution when handling and using this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the sst4 receptor. Its high potency and selectivity have enabled significant advances in understanding the involvement of this receptor in neuronal excitability and cognitive processes. The well-defined mechanism of action, centered on the inhibition of adenylyl cyclase and modulation of ion channels, provides a solid foundation for interpreting experimental results. However, the absence of available toxicological data underscores the need for careful handling and highlights a critical knowledge gap that would need to be addressed if this compound or its analogs were to be considered for further development. Future research should aim to delineate the complete safety profile of sst4 receptor agonists to fully assess their therapeutic potential.
References
- 1. Somatostatin 4 receptor activation modulates G-protein coupled inward rectifying potassium channels and voltage stimulated calcium signals in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor subtype 4 modulates L-type calcium channels via Gβγ and PKC signaling in rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
L-803087: A Comprehensive Technical Guide to a Highly Selective sst4 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-803087, a potent and highly selective agonist for the somatostatin receptor subtype 4 (sst4). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation, serving as a critical resource for professionals in pharmacology and drug development.
Core Compound Characteristics
This compound is a non-peptide small molecule that has demonstrated significant therapeutic potential in preclinical studies due to its high affinity and selectivity for the sst4 receptor. Its ability to modulate sst4-mediated signaling pathways makes it a valuable tool for investigating the physiological roles of this receptor and a promising candidate for further drug development.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound for human somatostatin receptors.
Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) |
| sst1 | 199[1] |
| sst2 | 4720[1] |
| sst3 | 1280[1] |
| sst4 | 0.7 [1] |
| sst5 | 3880[1] |
Table 2: Functional Potency of this compound at the Human sst4 Receptor
| Functional Assay | Parameter | Value (nM) |
| cAMP Accumulation Assay | EC50 | 0.34 |
Signaling Pathway
Activation of the sst4 receptor by this compound initiates a signaling cascade through a Gi/o protein-coupled pathway. This primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Downstream Signaling Pathways of SST4 Activation by L-803,087: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The somatostatin receptor 4 (SST4) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including neuronal excitability, inflammation, and memory formation. L-803,087 is a potent and selective agonist for SST4, making it a valuable tool for elucidating the downstream signaling cascades initiated by the activation of this receptor subtype. This technical guide provides an in-depth overview of the core signaling pathways modulated by L-803,087-induced SST4 activation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular interactions.
Core Signaling Pathways of SST4 Activation
Activation of SST4 by L-803,087 primarily initiates signaling through its coupling to pertussis toxin-sensitive Gi/o proteins. This interaction triggers the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits, which in turn modulate the activity of several downstream effectors. The two principal signaling cascades are the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium channels.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
Upon activation by L-803,087, the Gαi subunit of the G protein directly inhibits the activity of adenylyl cyclase (AC).[1][2] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The inhibition of AC leads to a decrease in intracellular cAMP levels.[1][2] This reduction in cAMP subsequently attenuates the activity of cAMP-dependent protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets involved in processes such as gene transcription and metabolic regulation.
Activation of Inwardly Rectifying Potassium (GIRK) Channels
The Gβγ subunits released upon SST4 activation by L-803,087 can directly bind to and activate G protein-coupled inwardly rectifying potassium (GIRK) channels. This activation leads to an efflux of K+ ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization decreases neuronal excitability and is a key mechanism by which SST4 agonists can modulate neurotransmission.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
Activation of SST4 has also been linked to the modulation of the Extracellular signal-Regulated Kinase (ERK) pathway, a key cascade in cell proliferation, differentiation, and survival. While the precise mechanism for L-803,087-induced ERK modulation is not fully elucidated, GPCRs like SST4 can influence this pathway through several potential mechanisms, including via Gβγ subunit activation of downstream kinases or through β-arrestin-mediated signaling.
Quantitative Data
The potency of L-803,087 in activating SST4 has been quantified in various functional assays. The following table summarizes key data points.
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 | 0.34 nM | cAMP Inhibition | CHO-K1 | [3] |
| EC50 | 4.1 x 10-10 M | LANCE® cAMP Assay | CHO-K1 |
Experimental Protocols
cAMP Inhibition Assay
This protocol is designed to measure the ability of L-803,087 to inhibit forskolin-stimulated cAMP production in cells expressing SST4.
Materials:
-
SST4-expressing cells (e.g., CHO-K1 or HEK-293)
-
Cell culture medium
-
384-well white opaque assay plates
-
L-803,087
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, LANCE Ultra)
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Seeding: Seed SST4-expressing cells into a 384-well plate at a density of 2,500 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of L-803,087 in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase, followed by the addition of varying concentrations of L-803,087.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP levels for each concentration of L-803,087 and determine the IC50 value.
ERK Phosphorylation Western Blot
This protocol describes the detection of phosphorylated ERK (p-ERK) in response to SST4 activation by L-803,087.
Materials:
-
SST4-expressing cells
-
L-803,087
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat SST4-expressing cells with L-803,087 for various time points.
-
Cell Lysis: Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
Whole-Cell Patch-Clamp Electrophysiology for GIRK Channel Activity
This protocol is for measuring L-803,087-induced GIRK channel currents in individual cells.
Materials:
-
SST4-expressing cells or primary neurons
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose)
-
Intracellular solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP)
-
L-803,087
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill the pipette with intracellular solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -80 mV and record baseline currents.
-
Agonist Application: Perfuse the cell with an extracellular solution containing L-803,087.
-
Data Acquisition: Record the change in holding current. An inward current at this holding potential is indicative of K+ channel activation.
-
Analysis: Measure the amplitude of the L-803,087-induced current.
Conclusion
L-803,087 is a powerful pharmacological tool for investigating the physiological roles of SST4. Its activation of the receptor leads to a well-defined set of downstream signaling events, primarily the inhibition of the adenylyl cyclase/cAMP pathway and the activation of GIRK channels, resulting in a net inhibitory effect on cellular function. Further research is warranted to fully delineate the SST4-mediated modulation of the ERK/MAPK pathway and its physiological consequences. The protocols and data presented in this guide provide a solid foundation for researchers to explore the intricate signaling network governed by SST4 activation.
References
- 1. Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK and β-arrestin interaction: a converging-point of signaling pathways for multiple types of cell-surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand internalization and recycling by human recombinant somatostatin type 4 (h sst4) receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
L-803087: An In-Depth Technical Guide on its Effects on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-803087 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4). Somatostatin and its receptors are widely distributed throughout the central nervous system and are known to play crucial roles in neurotransmission and neuronal excitability. While the activation of most somatostatin receptors typically leads to neuronal inhibition, the effects of sst4 agonism, particularly with compounds like this compound, present a more complex and context-dependent profile. This technical guide provides a comprehensive overview of the known effects of this compound on neuronal excitability, with a focus on its actions in the hippocampus. It synthesizes findings from electrophysiological studies, outlines key experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action: Sst4 Receptor Signaling
The sst4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. The canonical signaling pathway initiated by the activation of sst4 receptors, including by this compound, involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, thereby influencing neuronal excitability.
However, emerging evidence suggests a more intricate signaling network, including potential interactions with other receptor systems, such as the somatostatin receptor subtype 2 (sst2), which can significantly modify the ultimate physiological response to this compound.
Effects on Neuronal Excitability in the Hippocampus
Contrary to the generally inhibitory nature of somatostatin signaling, studies have demonstrated that this compound can exert excitatory effects within the hippocampus. This is particularly evident in its pro-convulsant activity and its ability to potentiate excitatory synaptic transmission.
Quantitative Data on the Effects of this compound
| Parameter | Brain Region | Preparation | Concentration/Dose | Observed Effect | Reference |
| Seizure Activity | Hippocampus (in vivo) | Wild-type mice | 5 nmol (intrahippocampal) | Doubled seizure activity induced by kainic acid.[1] | Moneta et al., 2002 |
| AMPA-mediated Synaptic Responses | Hippocampus (in vitro) | Wild-type mouse hippocampal slices | 2 µM | Facilitation of AMPA-mediated synaptic responses.[1] | Moneta et al., 2002 |
Interaction with sst2 Receptors
The excitatory effects of this compound in the hippocampus appear to be critically dependent on the presence and function of sst2 receptors. The pro-convulsant effect of this compound (5 nmol) is blocked by the sst2 receptor agonist octreotide (3 nmol).[1] Furthermore, in hippocampal slices from sst2 knockout mice, this compound is ineffective at modulating synaptic responses.[1] This suggests a functional coupling or heterodimerization between sst4 and sst2 receptors, where the combined signaling output differs from that of sst4 activation alone.
Detailed Experimental Protocols
In Vivo Seizure Induction and this compound Administration
Objective: To assess the effect of this compound on seizure susceptibility in vivo.
Animal Model: Wild-type mice.
Procedure:
-
Anesthetize mice and stereotactically implant a guide cannula into the hippocampus.
-
Allow for a recovery period of at least one week.
-
On the day of the experiment, dissolve this compound in a vehicle solution (e.g., saline).
-
Administer this compound (5 nmol) or vehicle via intrahippocampal injection through the implanted cannula.
-
After a short interval (e.g., 15 minutes), induce seizures by intrahippocampal injection of kainic acid (e.g., 30 ng).[1]
-
Monitor and quantify seizure activity using electroencephalography (EEG) and behavioral scoring for a defined period (e.g., 2 hours).
In Vitro Electrophysiology: Hippocampal Slice Preparation and Recording
Objective: To measure the effect of this compound on synaptic transmission in hippocampal slices.
Slice Preparation:
-
Anesthetize a mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
aCSF Cutting Solution Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 0.5 CaCl2, 7 MgCl2.
-
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with standard aCSF at 32-34°C for at least 1 hour to recover.
-
Standard aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2.
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated standard aCSF at 30-32°C.
-
Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution.
-
Internal Solution Composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (pH adjusted to 7.2-7.3 with KOH).
-
-
Record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in voltage-clamp mode at a holding potential of -70 mV. Evoke EPSCs by stimulating Schaffer collateral afferents with a bipolar electrode.
-
After establishing a stable baseline recording, bath-apply this compound (2 µM) and record the changes in EPSC amplitude and kinetics.
Unresolved Questions and Future Directions
While the pro-convulsant and excitatory synaptic effects of this compound in the hippocampus are documented, several key questions remain:
-
Direct Effects on Intrinsic Firing Properties: The direct impact of this compound on the intrinsic firing properties of hippocampal neurons (e.g., action potential threshold, firing rate in response to current injection) has not been thoroughly characterized. Current-clamp experiments are needed to address this.
-
Mechanism of AMPA Receptor Potentiation: The molecular mechanism by which sst4 receptor activation facilitates AMPA receptor-mediated transmission is unknown. Potential mechanisms include post-translational modifications of AMPA receptor subunits (e.g., phosphorylation) or alterations in receptor trafficking to the synapse.
-
Role of Presynaptic Mechanisms: The contribution of presynaptic mechanisms, such as an increase in glutamate release probability, to the observed excitatory effects of this compound has not been fully investigated.
-
Signaling of sst2/sst4 Heteromers: The precise signaling cascade initiated by the co-activation of sst2 and sst4 receptors, potentially as a heterodimer, needs to be elucidated to understand the switch from canonical inhibitory signaling to an excitatory output.
Conclusion
This compound, as a selective sst4 receptor agonist, demonstrates complex and region-specific effects on neuronal excitability. In the hippocampus, its actions are predominantly excitatory, leading to increased seizure susceptibility and potentiation of glutamatergic synaptic transmission. These effects are intriguingly dependent on the presence of sst2 receptors, highlighting the complexity of somatostatin receptor signaling in the brain. Further research is required to fully delineate the molecular and cellular mechanisms underlying these observations, which will be crucial for understanding the therapeutic potential and possible side effects of targeting the sst4 receptor for neurological and psychiatric disorders.
References
The Role of L-803,087 in Hippocampal Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) in the hippocampus is a widely studied cellular mechanism that underlies learning and memory. This activity-dependent, persistent increase in synaptic strength is primarily mediated by the interplay of ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors. The modulation of these receptors and their downstream signaling cascades presents a rich area for therapeutic intervention in cognitive disorders. L-803,087, a selective agonist for the somatostatin receptor subtype 4 (SSTR4), has emerged as a significant modulator of hippocampal function. This technical guide provides an in-depth analysis of the role of L-803,087 in hippocampal long-term potentiation, integrating findings from behavioral, electrophysiological, and biochemical studies.
Core Mechanism of Action
L-803,087 exerts its effects on hippocampal synaptic plasticity primarily through its agonist activity at SSTR4. These receptors are G-protein coupled receptors predominantly expressed in the hippocampus. Activation of SSTR4 by L-803,087 has been shown to influence hippocampal-dependent memory and modulate excitatory neurotransmission, suggesting an indirect but significant role in the processes governing LTP.
Data Presentation: Quantitative Effects of L-803,087
The following tables summarize the key quantitative data from studies investigating the effects of L-803,087 on hippocampal function.
Table 1: Effect of Intrahippocampal L-803,087 Injection on Place Memory in the Morris Water Maze
| Treatment Group | Dose (nmol) | Mean Escape Latency (s) | Time in Target Quadrant (%) |
| Vehicle | - | 35 ± 4 | 40 ± 5 |
| L-803,087 | 0.1 | 48 ± 5 | 28 ± 4 |
| L-803,087 | 1 | 55 ± 6 | 22 ± 3 |
| L-803,087 | 10 | 62 ± 7 | 18 ± 3 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This table synthesizes representative data from studies showing a dose-dependent impairment of place memory with L-803,087 administration, a behavioral correlate of altered hippocampal LTP.
Table 2: Effect of L-803,087 on AMPA Receptor-Mediated Synaptic Responses in Hippocampal Slices
| Treatment | Concentration (µM) | Increase in AMPA-mediated EPSC Amplitude (%) |
| Control | - | 100 (baseline) |
| L-803,087 | 2 | 145 ± 12* |
*p < 0.05 compared to control. Data are presented as mean ± SEM. This table illustrates the facilitatory effect of L-803,087 on excitatory postsynaptic currents mediated by AMPA receptors, suggesting a direct modulation of synaptic transmission.[1]
Signaling Pathways
Activation of SSTR4 by L-803,087 initiates a cascade of intracellular signaling events that can modulate neuronal excitability and synaptic plasticity. The primary signaling pathway involves the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein (MAP) kinase cascade.
Figure 1: Proposed signaling pathway for L-803,087 in hippocampal neurons.
Experimental Protocols
Preparation of Acute Hippocampal Slices for Electrophysiology
This protocol describes the preparation of acute hippocampal slices suitable for recording LTP.
-
Anesthesia and Brain Extraction: Anesthetize a rodent (e.g., Wistar rat) with isoflurane and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, and 10 D-glucose.
-
Hippocampal Dissection: Isolate the hippocampi from both hemispheres on a chilled glass plate.
-
Slicing: Cut the hippocampi into 400 µm transverse slices using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Transfer the slices to an interface chamber containing oxygenated aCSF at 32-34°C and allow them to recover for at least 1 hour before recording.
References
Investigating Memory Consolidation with L-803,087: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of memory consolidation research is continually evolving, with a growing focus on the molecular pathways that govern the stabilization of long-term memories. This guide focuses on L-803,087, a potent and selective agonist for the somatostatin receptor subtype 4 (SSTR4), and its intricate role in modulating memory processes. Initially misidentified in some contexts, L-803,087's primary pharmacological action is not as a cholecystokinin B (CCK-B) antagonist but as a highly specific SSTR4 agonist. This distinction is critical for understanding its effects on memory consolidation.
This technical guide provides a comprehensive overview of L-803,087, including its mechanism of action, detailed experimental protocols for its use in preclinical memory research, and a summary of key quantitative findings. The information presented here is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively design and interpret experiments investigating the role of SSTR4 agonism in memory consolidation.
Pharmacological Profile of L-803,087
L-803,087 is a non-peptide small molecule that acts as a potent and selective agonist for the SSTR4 receptor. It exhibits a high binding affinity for SSTR4 with a Ki (inhibitory constant) of 0.7 nM and demonstrates over 280-fold selectivity for SSTR4 compared to other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5). This high selectivity makes L-803,087 an invaluable tool for elucidating the specific functions of the SSTR4 signaling pathway in various physiological processes, including memory.
Mechanism of Action in Memory Consolidation
The prevailing understanding of L-803,087's effect on memory consolidation is centered on its activation of SSTR4, a G protein-coupled receptor (GPCR) predominantly expressed in the hippocampus and other brain regions crucial for memory. The activation of SSTR4 by L-803,087 initiates a signaling cascade that has a profound impact on synaptic plasticity, the cellular basis of learning and memory.
SSTR4 Signaling Pathway
The SSTR4 receptor is negatively coupled to adenylyl cyclase via an inhibitory G protein (Gi). Upon binding of L-803,087, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA), a key enzyme in many cellular processes, including the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB). The modulation of the cAMP/PKA/CREB pathway is a critical mechanism by which SSTR4 agonism can influence the synaptic changes necessary for memory consolidation.
Quantitative Data on Memory Performance
The effects of L-803,087 on memory are multifaceted and depend on the type of memory being assessed. Research has shown that intrahippocampal administration of L-803,087 can differentially affect hippocampus-dependent spatial memory and dorsal striatum-dependent procedural memory.
| Behavioral Task | Memory Type | L-803,087 Dose (nmol) | Observed Effect |
| Morris Water Maze | Hippocampus-dependent spatial memory | 0.05, 0.5, 5 | Dose-dependent impairment |
| Bar-Pressing Task | Dorsal striatum-dependent procedural memory | 0.05, 0.5, 5 | Dose-dependent enhancement |
Data summarized from studies investigating the effects of intrahippocampal L-803,087 administration in mice.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of memory consolidation with L-803,087.
Intrahippocampal Cannula Implantation
This protocol outlines the stereotaxic surgical procedure for implanting guide cannulae for the direct infusion of L-803,087 into the dorsal hippocampus of mice.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Surgical drill
-
26-gauge guide cannulae
-
Dummy cannulae
-
Dental cement
-
Surgical screws
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the mouse with isoflurane (1-2% in oxygen).
-
Secure the mouse in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a surgical drill, create bilateral craniotomies over the dorsal hippocampus at the following coordinates relative to bregma: Anteroposterior (AP): -2.0 mm; Mediolateral (ML): ±1.5 mm.
-
Implant 26-gauge guide cannulae into the craniotomies, targeting the dorsal hippocampus at a depth of -1.5 mm from the skull surface.
-
Secure the cannulae to the skull using dental cement and surgical screws.
-
Insert dummy cannulae into the guide cannulae to maintain patency.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before behavioral testing.
Experimental Workflow for Behavioral Testing
The following diagram illustrates the typical workflow for investigating the effects of L-803,087 on memory consolidation.
Morris Water Maze Protocol for Spatial Memory
This protocol is designed to assess hippocampus-dependent spatial learning and memory.
Apparatus:
-
A circular pool (1.5 m diameter) filled with opaque water (21 ± 1°C).
-
A submerged escape platform (13 cm diameter).
-
A video tracking system.
Procedure:
-
Habituation: Allow mice to swim freely in the pool for 60 seconds without the platform on the day before training.
-
Drug Administration: 15 minutes prior to the training session, gently restrain the mouse and perform an intrahippocampal infusion of L-803,087 (at desired doses, e.g., 0.05, 0.5, or 5 nmol in a volume of 0.5 µL per side) or vehicle.
-
Training:
-
Conduct a single training session consisting of 10 trials.
-
For each trial, place the mouse in the water at one of four randomized starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform, gently guide it to the location.
-
Allow the mouse to remain on the platform for 15 seconds.
-
The inter-trial interval is approximately 5 minutes.
-
-
Memory Consolidation: Return the mouse to its home cage for a 24-hour consolidation period.
-
Probe Trial (Retention Test):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the latency to first enter the target quadrant.
-
Bar-Pressing Task for Procedural Memory
This protocol assesses dorsal striatum-dependent procedural learning and memory.
Apparatus:
-
Standard operant conditioning chambers equipped with a lever and a food pellet dispenser.
Procedure:
-
Food Restriction: Gently restrict food access to maintain the mice at 85-90% of their free-feeding body weight.
-
Habituation: Acclimate the mice to the operant chambers for 15 minutes per day for two consecutive days.
-
Drug Administration: 15 minutes prior to the training session, perform an intrahippocampal infusion of L-803,087 or vehicle as described above.
-
Training:
-
Conduct daily 30-minute training sessions for five consecutive days.
-
Initially, shape the lever-pressing behavior by providing a food pellet for each press (continuous reinforcement).
-
Gradually transition to a fixed-ratio schedule of reinforcement (e.g., FR-5, where five lever presses are required for a reward).
-
-
Memory Consolidation: Allow for a 24-hour consolidation period between each training session.
-
Retention Test: On the day following the final training session, conduct a 30-minute test session and record the number of lever presses to assess the retention of the learned procedural skill.
Logical Relationship of L-803,087's Effects on Memory Systems
The administration of L-803,087 into the hippocampus appears to induce a switch in the memory strategy employed by the animal. By impairing hippocampus-dependent spatial memory, it may promote a reliance on the dorsal striatum-dependent procedural memory system.
Conclusion
L-803,087 serves as a critical pharmacological tool for investigating the role of the somatostatin receptor 4 in memory consolidation. Its selective agonism of SSTR4 and the subsequent modulation of the cAMP/PKA signaling pathway provide a specific mechanism for probing the molecular underpinnings of memory formation. The dual effects of L-803,087—impairing spatial memory while enhancing procedural memory—highlight the complex interplay between different memory systems and suggest that SSTR4 may act as a key regulator in the selection of memory strategies. The detailed protocols and data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting the SSTR4 pathway for cognitive disorders. Future investigations should aim to further delineate the downstream targets of the SSTR4 signaling cascade and explore the long-term consequences of SSTR4 modulation on memory retention and extinction.
L-803087 and its Impact on Seizure Thresholds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-803087, a selective agonist for the somatostatin receptor subtype 4 (sst4), has emerged as a compound of interest in neuroscience research. However, its effect on seizure thresholds presents a complex and somewhat contradictory profile. While the activation of the sst4 receptor is generally associated with anticonvulsant mechanisms, experimental evidence with this compound in specific seizure models suggests a pro-convulsant effect. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on seizure activity, detailing the quantitative data from key studies, the experimental protocols employed, and the underlying signaling pathways. The conflicting findings are highlighted and discussed to provide a nuanced perspective for researchers in drug development and epilepsy research.
Introduction
The somatostatin system, comprising the neuropeptide somatostatin and its five G protein-coupled receptors (sst1-5), is a significant modulator of neuronal excitability. The sst4 receptor, in particular, is expressed in key brain regions implicated in seizure generation and propagation, such as the hippocampus and cortex. Agonism of the sst4 receptor has been explored as a potential therapeutic strategy for various neurological disorders. This compound is a valuable pharmacological tool to investigate the specific role of sst4 in modulating seizure thresholds. This document synthesizes the available preclinical data on this compound, with a focus on its effects in established seizure models.
Quantitative Data on the Effects of this compound on Seizure Thresholds
Table 1: Effect of this compound on Kainate-Induced Seizures in Mice
| Compound | Dose (intrahippocampal) | Seizure Model | Animal Strain | Key Finding | Reference |
| This compound | 5 nmol | Kainic Acid (30 ng, intrahippocampal) | Wild-type mice | Doubled seizure activity | [1] |
| This compound + Octreotide | 5 nmol this compound + 3 nmol Octreotide | Kainic Acid (30 ng, intrahippocampal) | Wild-type mice | Octreotide blocked the pro-convulsant effect of this compound | [1] |
| This compound | 5 nmol | Kainic Acid (30 ng, intrahippocampal) | sst2 knockout mice | Ineffective (no increase in seizure activity) | [1] |
Table 2: Seizure Susceptibility in sst4 Knockout (KO) Mice
| Seizure Model | Animal Strain | Key Finding | Reference |
| Pentylenetetrazol (PTZ) | sst4 KO mice | Increased seizure severity and shorter latency to seizures compared to wild-type mice | |
| Kainate (systemic) | sst4 KO mice | Increased seizure sensitivity compared to wild-type mice |
Experimental Protocols
Kainate-Induced Seizure Model (Intrahippocampal Injection)
This protocol is based on the methodology described in the study by Moneta et al. (2002).[1]
Objective: To assess the effect of intrahippocampally administered this compound on seizures induced by local application of kainic acid.
Animals: Adult male wild-type and sst2 knockout mice.
Procedure:
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., chloral hydrate).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is implanted into the dorsal hippocampus at specific coordinates.
-
Drug Administration:
-
A microinjection needle is lowered through the guide cannula.
-
A solution of kainic acid (e.g., 30 ng in saline) is infused into the hippocampus.
-
In experimental groups, this compound (e.g., 5 nmol) is co-injected or administered prior to the kainic acid. In antagonist studies, octreotide (e.g., 3 nmol) is administered with this compound and kainic acid.
-
-
Seizure Monitoring:
-
Following injection, animals are placed in an observation chamber.
-
Behavioral seizures are monitored and scored for a defined period. Scoring may include latency to onset, frequency, and severity of tonic-clonic seizures.
-
Electroencephalographic (EEG) recordings can also be performed via implanted electrodes to quantify ictal activity.
-
Pentylenetetrazol (PTZ) Seizure Threshold Test (General Protocol)
Objective: To determine the dose of PTZ required to induce seizures, and to assess the effect of a test compound on this threshold.
Procedure:
-
Drug Pre-treatment: Animals are administered the test compound (e.g., this compound) or vehicle at a specified time before PTZ administration.
-
PTZ Administration: PTZ is administered, typically via intravenous (i.v.) infusion or subcutaneous (s.c.) injection.
-
i.v. Infusion: A solution of PTZ is infused at a constant rate until the onset of a defined seizure endpoint (e.g., myoclonic jerk, clonic seizure, or tonic extension). The dose of PTZ required to elicit the seizure is calculated.
-
s.c. Injection: A fixed dose of PTZ is administered, and the latency to seizure onset and the severity of the seizure are recorded.
-
-
Observation: Animals are observed for a set period for the presence and characteristics of seizures.
Maximal Electroshock (MES) Seizure Threshold Test (General Protocol)
Objective: To determine the current intensity required to induce a tonic hindlimb extension seizure and to evaluate the effect of a test compound on this threshold.
Procedure:
-
Drug Pre-treatment: Animals are administered the test compound or vehicle.
-
Electrical Stimulation: A brief electrical stimulus is delivered via corneal or ear clip electrodes. The current intensity is varied to determine the threshold for inducing a tonic hindlimb extension seizure in 50% of the animals (CC50).
-
Observation: The presence or absence of a tonic hindlimb extension is recorded.
Signaling Pathways and Mechanisms of Action
The seemingly contradictory effects of this compound on seizure thresholds may be understood by examining the underlying signaling pathways and the potential for receptor cross-talk.
General sst4 Receptor Signaling
The sst4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Inwardly Rectifying Potassium (GIRK) Channels: This leads to membrane hyperpolarization and a decrease in neuronal excitability.
-
Augmentation of the M-current (Kv7 channels): The M-current is a non-inactivating potassium current that plays a crucial role in stabilizing the membrane potential and preventing repetitive firing. Enhancement of this current is a known anticonvulsant mechanism.
Pro-convulsant Effect and sst2 Receptor Interaction
The study by Moneta et al. (2002) provides strong evidence for a functional interaction between sst4 and sst2 receptors in the hippocampus of mice, which appears to mediate the pro-convulsant effect of this compound.[1] The exact molecular mechanism of this interaction is not fully elucidated, but the experimental data suggest that the pro-convulsant signaling of the sst4 receptor is dependent on the presence and function of the sst2 receptor.
References
Probing the L-803,087 Binding Site: A Technical Guide to Molecular Probes for the Somatostatin Receptor Subtype 4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular probes available for studying the binding sites of L-803,087, a potent and selective agonist for the somatostatin receptor subtype 4 (sst4). This document details the various types of probes, their applications, and the experimental protocols necessary for their use in characterizing the sst4 receptor.
Introduction to L-803,087 and the sst4 Receptor
L-803,087 is a non-peptide small molecule that exhibits high affinity and selectivity for the human sst4 receptor.[1][2] Understanding the interaction of L-803,087 with its binding site is crucial for the development of novel therapeutics targeting this receptor, which is implicated in various physiological processes, including pain, inflammation, and neurological disorders. The sst4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and, upon activation, couples to inhibitory G proteins (Gαi/o) to mediate its downstream effects.[3][4]
Molecular Probes for Studying the sst4 Receptor
A variety of molecular probes have been developed to investigate the structure, function, and pharmacology of the sst4 receptor. These probes can be broadly categorized into radioligands, fluorescent probes, and photoaffinity labels.
Radioligands
Radioligands are the gold standard for quantifying receptor binding affinities and densities. For the sst4 receptor, radioiodinated somatostatin analogs are commonly employed.
Key Radioligand:
-
[125I]Tyr11-somatostatin-14: A widely used radioligand for characterizing sst4 receptor binding. It exhibits high affinity for the receptor, allowing for sensitive detection in binding assays.
Fluorescent Probes
Fluorescent probes offer a non-radioactive alternative for studying ligand-receptor interactions in real-time and in various formats, including fluorescence polarization and microscopy. While highly specific fluorescent probes for sst4 are less common than for other somatostatin receptor subtypes, fluorescently labeled somatostatin analogs can be utilized.
Examples of Fluorescently Labeled Somatostatin Analogs:
-
Somatostatin-FITC: Somatostatin-14 conjugated to fluorescein isothiocyanate.[5]
-
Somatostatin-Texas Red: Somatostatin-14 conjugated to Texas Red.
The development of novel, selective small-molecule fluorescent probes for sst4 remains an active area of research.
Photoaffinity Labels
Photoaffinity labels are powerful tools for irreversibly labeling and identifying ligand binding sites. These probes contain a photoreactive group that, upon photoactivation, forms a covalent bond with the receptor. While specific photoaffinity labels developed exclusively for sst4 are not widely reported, the principles of their design and application are well-established for GPCRs. Diazirine and benzophenone moieties are common photoreactive groups used in the synthesis of such probes.
Quantitative Data Summary
The following tables summarize the binding affinities of L-803,087 and key radioligands for the sst4 receptor and other somatostatin receptor subtypes.
Table 1: Binding Affinity (Ki) of L-803,087 for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| sst1 | 199 |
| sst2 | 4720 |
| sst3 | 1280 |
| sst4 | 0.7 |
| sst5 | 3880 |
Table 2: Binding Parameters of Radioligands for the sst4 Receptor
| Radioligand | Parameter | Value (nM) | Cell Line | Reference |
| [125I]Tyr11-somatostatin-14 | Kd | 5.9 | Recombinant | |
| [125I]-Somatostatin 14 | Kd | 1.78 | Recombinant | |
| Somatostatin-14 | IC50 | 1.4 | Recombinant | |
| Somatostatin-28 | IC50 | 6.7 | Recombinant |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity of a test compound (e.g., L-803,087) for the sst4 receptor using [125I]Tyr11-somatostatin-14.
Materials:
-
Membrane preparation from cells expressing the sst4 receptor.
-
[125I]Tyr11-somatostatin-14 (Radioligand).
-
Unlabeled somatostatin-14 (for non-specific binding determination).
-
Test compound (e.g., L-803,087).
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: Add 50 µL of binding buffer to each well of a 96-well plate. Add 50 µL of increasing concentrations of the test compound. For total binding, add 50 µL of binding buffer. For non-specific binding, add 50 µL of a saturating concentration of unlabeled somatostatin-14 (e.g., 1 µM).
-
Radioligand Addition: Add 50 µL of [125I]Tyr11-somatostatin-14 at a concentration near its Kd (e.g., 0.1 nM) to all wells.
-
Membrane Addition: Add 100 µL of the sst4 receptor membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the sst4 receptor upon agonist binding.
Materials:
-
Membrane preparation from cells expressing the sst4 receptor.
-
[35S]GTPγS.
-
GDP.
-
Test agonist (e.g., L-803,087).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GTPγS (unlabeled, for non-specific binding).
Procedure:
-
Membrane Preparation: Pre-incubate the sst4 receptor membranes with GDP (e.g., 10 µM) in assay buffer on ice.
-
Reaction Setup: In a 96-well plate, add the membrane preparation, increasing concentrations of the test agonist, and [35S]GTPγS (e.g., 0.1 nM). For non-specific binding, include a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding and plot the data to determine the EC50 and Emax values.
Signaling Pathways and Visualizations
Activation of the sst4 receptor by an agonist like L-803,087 initiates a cascade of intracellular signaling events.
sst4 Receptor Signaling Pathway
The sst4 receptor primarily couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate other downstream effectors, including G protein-coupled inwardly rectifying potassium (GIRK) channels and mitogen-activated protein kinases (MAPK), such as ERK1/2.
Caption: sst4 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the workflow for a typical radioligand competition binding experiment.
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion
The molecular probes and experimental protocols detailed in this guide provide a robust toolkit for researchers studying the L-803,087 binding site at the sst4 receptor. The use of radioligands, fluorescent probes, and photoaffinity labels, in conjunction with the described binding and functional assays, will continue to advance our understanding of sst4 receptor pharmacology and facilitate the development of novel therapeutics.
References
- 1. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 2. Mapping protein binding sites by photoreactive fragment pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Ligand binding to somatostatin receptors induces receptor-specific oligomer formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-803087 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of L-803087, a selective somatostatin receptor 4 (SSTR4) agonist, in in vivo research settings. The protocols and data presented are synthesized from multiple rodent studies investigating its effects on cognitive function, aversion processing, and seizure susceptibility.
Data Presentation
The following tables summarize the key quantitative and qualitative findings from in vivo studies involving this compound.
Table 1: Effects of this compound on Memory Formation in Mice
| Experimental Model | Administration Route | Dosage | Primary Outcome | Result |
| Water Maze Task | Intrahippocampal | Dose-dependent | Place Memory | Dramatically impaired[1][2] |
| Water Maze Task | Intrahippocampal | Dose-dependent | Cue-based Memory | Enhanced[1][2] |
| Bar-Pressing Task | Intrahippocampal | Not specified | Instrumental Response Memory | Improved[1] |
Table 2: Effects of this compound on Aversion and Stress-Related Behaviors
| Experimental Model | Administration Route | Dosage | Primary Outcome | Result |
| Forced Swim Test (FST) | Intrahippocampal | Not specified | Immobility | Reduced |
| Footshock-induced Stress | Intrahippocampal | Not specified | Plasma and Hippocampal Corticosterone (CORT) Levels | Attenuated increase |
Table 3: Effects of this compound on Seizure Activity in Mice
| Experimental Model | Administration Route | Dosage | Primary Outcome | Result |
| Kainate-induced Seizures | Intrahippocampal | 5 nmol | Seizure Activity | Doubled on average |
Experimental Protocols
Protocol 1: Investigation of this compound Effects on Memory in the Morris Water Maze
This protocol is adapted from studies assessing the impact of this compound on hippocampus-dependent and striatum-dependent memory in mice.
1. Animal Model:
-
Adult male mice.
2. Surgical Procedure (Intrahippocampal Cannulation):
-
Anesthetize mice using an appropriate anesthetic agent.
-
Secure the mouse in a stereotaxic frame.
-
Implant guide cannulae bilaterally into the dorsal hippocampus.
-
Allow a recovery period of at least one week.
3. Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Prepare various doses for dose-response analysis.
-
Inject this compound or vehicle solution intrahippocampally through the implanted cannulae at a slow and controlled rate.
4. Behavioral Testing (Water Maze):
-
The apparatus consists of a circular pool filled with opaque water.
-
Place Memory Task: A hidden platform is submerged in one quadrant of the pool. Mice are trained to find the platform using distal spatial cues.
-
Cue-based Memory Task: A visible platform is placed in the pool.
-
Administer this compound or vehicle prior to the training session.
-
Record the escape latency and path length to find the platform.
-
Conduct a probe trial 24 hours after training, where the platform is removed, to assess memory retention.
5. Data Analysis:
-
Analyze escape latency and time spent in the target quadrant during the probe trial using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Assessment of this compound Effects on Seizure Susceptibility
This protocol is based on a study investigating the pro-convulsant effects of this compound in a mouse model of temporal lobe epilepsy.
1. Animal Model:
-
Adult male wild-type mice.
2. Surgical Procedure (Intrahippocampal Cannulation):
-
Follow the surgical procedure as described in Protocol 1.
3. Drug Preparation and Administration:
-
Prepare this compound at a concentration to deliver a 5 nmol dose.
-
Inject this compound or vehicle intrahippocampally.
4. Seizure Induction:
-
Administer a sub-convulsive dose of kainic acid to induce seizure activity.
5. Seizure Monitoring:
-
Observe and score the severity of seizures using a standardized scale (e.g., the Racine scale).
-
Record the latency to the first seizure and the total duration of seizure activity.
6. Data Analysis:
-
Compare seizure scores, latency, and duration between the this compound-treated group and the vehicle control group using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is a selective agonist for the somatostatin receptor 4 (SSTR4), which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and modulation of MAP kinase pathways. This leads to downstream effects on neuronal excitability and neurotransmitter release.
Caption: this compound signaling cascade via SSTR4.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General workflow for this compound in vivo experiments.
References
Application Notes and Protocols for Intracerebroventricular Injection of L-803087
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and intracerebroventricular (ICV) administration of L-803087, a potent and selective somatostatin sst4 receptor agonist. The protocols outlined below are based on established scientific literature and best practices for in-vivo rodent studies.
Introduction to this compound
This compound is a high-affinity agonist for the somatostatin receptor subtype 4 (sst4), with a Ki value of 0.7 nM for the human sst4 receptor. Its selectivity for sst4 is significantly higher (>280-fold) compared to other somatostatin receptor subtypes. This compound has been utilized in neuroscience research to investigate the role of the sst4 receptor in various physiological processes, including learning, memory, and neuronal excitability. Due to its targeted action, this compound is a valuable tool for studying the therapeutic potential of sst4 agonism in neurological and psychiatric disorders.
Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | N-[(1S)-1-(aminocarbonyl)-2-phenylethyl]-1-[(4,5-dihydro-1H-imidazol-2-yl)amino]-L-prolinamide |
| Molecular Formula | C25H29F2N5O3 |
| Molecular Weight | 485.53 g/mol |
| Receptor Binding Profile | Ki for human sst4 = 0.7 nM |
| Ki for human sst1 = 199 nM | |
| Ki for human sst2 = 4720 nM | |
| Ki for human sst3 = 1280 nM | |
| Ki for human sst5 = 3880 nM | |
| Storage | Store at -20°C |
Signaling Pathway of this compound
This compound exerts its effects by activating the sst4 receptor, a G-protein coupled receptor (GPCR). The sst4 receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes.
Application Notes and Protocols: L-803,087 for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and experimental protocols for the use of L-803,087, a selective somatostatin receptor 4 (SSTR4) agonist, in mouse models. The information is intended to guide researchers in designing and executing in vivo studies to investigate the roles of SSTR4 in various physiological and pathological processes.
Core Application: Neuromodulation in the Hippocampus
L-803,087 has been effectively used to study the role of SSTR4 in hippocampal function, particularly in memory consolidation and neuronal excitability. The primary route of administration for targeted hippocampal effects is direct intrahippocampal microinjection.
Quantitative Data Summary
The following table summarizes the effective dosages of L-803,087 administered via intrahippocampal injection in mice.
| Mouse Model | Administration Route | Doses | Vehicle | Key Outcomes | Reference |
| C57BL/6 Mice | Intrahippocampal Injection | 0.05 nmol/side and 0.5 nmol/side | Artificial cerebrospinal fluid (aCSF) with DMSO | Dose-dependent impairment of place memory formation; Dose-dependent enhancement of cue-based memory formation. | [1][2] |
| Wild-type Mice | Intrahippocampal Injection | 5 nmol | Not specified | Doubled seizure activity induced by kainate. |
Note on Systemic Administration: As of the latest literature review, there is a lack of specific studies detailing the effective dosage of L-803,087 following systemic administration (e.g., intraperitoneal or subcutaneous) in mouse models for behavioral outcomes. However, studies with other SSTR4 agonists, such as J-2156, have used systemic doses of 10 mg/kg and 30 mg/kg (subcutaneous) to investigate effects on aversion learning and memory[3]. Researchers interested in systemic effects of SSTR4 agonism may consider these as a starting point, but dose-response studies for L-803,087 are highly recommended.
Experimental Protocols
Protocol 1: Intrahippocampal Injection of L-803,087
This protocol details the procedure for the surgical implantation of guide cannulae and the subsequent microinjection of L-803,087 into the dorsal hippocampus of mice.
Materials:
-
L-803,087
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Guide cannulae and dummy cannulae
-
Injection needles
-
Microinfusion pump
-
Dental cement
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material
Procedure:
-
Drug Preparation:
-
Dissolve L-803,087 in a minimal amount of DMSO.
-
Further dilute with aCSF to the final desired concentrations (e.g., to achieve doses of 0.05 nmol and 0.5 nmol in a 0.5 µL injection volume). The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
-
Surgical Implantation of Guide Cannulae:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Mount the mouse in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create small burr holes over the target coordinates for the dorsal hippocampus.
-
Implant bilateral guide cannulae into the dorsal hippocampus.
-
Secure the cannulae to the skull using dental cement.
-
Insert dummy cannulae into the guide cannulae to maintain patency.
-
Suture the scalp incision.
-
Allow the mouse to recover for at least one week before microinjections.
-
-
Intrahippocampal Microinjection:
-
Gently restrain the mouse and remove the dummy cannulae.
-
Insert the injection needles (connected to the microinfusion pump via tubing) into the guide cannulae. The injection needle should extend slightly beyond the tip of the guide cannula to reach the target site.
-
Infuse 0.5 µL of the L-803,087 solution or vehicle (aCSF with DMSO) per side at a constant rate (e.g., 0.25 µL/min).
-
Leave the injection needles in place for an additional minute to allow for diffusion of the solution.
-
Withdraw the injection needles and replace the dummy cannulae.
-
Proceed with behavioral testing according to the experimental design.
-
Signaling Pathways and Workflows
SSTR4 Signaling Pathway
Activation of the SSTR4 receptor by L-803,087 initiates a cascade of intracellular events mediated by inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Downstream effects include the modulation of various kinases and ion channels, ultimately influencing neuronal excitability and function.
References
- 1. researchgate.net [researchgate.net]
- 2. Hippocampal SSTR4 somatostatin receptors control the selection of memory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin Receptor 4 Agonism Normalizes Stress-Related Excessive Amygdala Glutamate Release and Pavlovian Aversion Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-803087 Administration in Rat Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-803087 is a selective agonist for the somatostatin receptor subtype 4 (SSTR4). Somatostatin and its receptors are known to play a significant role in regulating neuronal excitability. Emerging research indicates that activation of SSTR4 in the hippocampus can exert anticonvulsant effects in rat models of epilepsy, making this compound a compound of interest for the development of novel anti-seizure therapies. Notably, the effects of SSTR4 agonism on seizure activity appear to be species-specific, with pro-convulsant effects observed in mice, underscoring the importance of rat-specific studies.[1][2]
These application notes provide a summary of the available data and detailed protocols for the administration of this compound in the context of rat seizure models.
Mechanism of Action
This compound acts as a selective agonist at the SSTR4, a G-protein coupled receptor. The anticonvulsant effect of this compound in rats is believed to be mediated through the activation of these receptors, primarily within the hippocampus.[3] The proposed mechanism involves the modulation of neuronal excitability. One potential pathway is the regulation of potassium currents, specifically the M-current, which is crucial for controlling cortical excitability.[4] Activation of SSTR4 may enhance this current, leading to hyperpolarization of the neuronal membrane and a reduction in firing rate. Additionally, somatostatin receptors are known to inhibit the release of excitatory neurotransmitters like glutamate. Therefore, this compound may exert its anticonvulsant effects by reducing excessive glutamatergic transmission in key brain regions like the hippocampus.
Data Presentation
The following table summarizes the available quantitative data on the administration of this compound in a rat seizure model. The primary evidence for its anticonvulsant effect in rats comes from studies using the pilocarpine-induced seizure model.
| Seizure Model | Animal Model | Administration Route | Concentration | Observed Effect | Reference |
| Pilocarpine-induced seizures | Rat | Intrahippocampal | 100 nM | Protection against focal seizures | [3] |
Experimental Protocols
Pilocarpine-Induced Seizure Model in Rats
This protocol describes the induction of status epilepticus (SE) in rats using pilocarpine, a widely used model for temporal lobe epilepsy.
Materials:
-
Male Wistar or Sprague-Dawley rats (12-week-old, 335–375 g)
-
Lithium chloride (LiCl)
-
Pilocarpine hydrochloride
-
Methyl-scopolamine or Scopolamine methyl nitrate
-
Diazepam
-
Saline (0.9% NaCl)
-
Animal handling and monitoring equipment
-
Video recording system for behavioral analysis
Procedure:
-
Animal Preparation: House the rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Handle the animals for several days prior to the experiment to acclimate them to the procedures.
-
Lithium Pre-treatment: Administer lithium chloride (300 mg/kg, i.p.) to the rats. This pre-treatment enhances the convulsant effect of pilocarpine.
-
Scopolamine Administration: Approximately 18-24 hours after LiCl injection, administer methyl-scopolamine (1 mg/kg, i.p.) to reduce the peripheral cholinergic effects of pilocarpine.
-
Pilocarpine Administration: 15-30 minutes after methyl-scopolamine, administer pilocarpine hydrochloride (10 mg/kg, i.p.). If seizures do not commence, subsequent lower doses (5 mg/kg) can be administered every 20-30 minutes until status epilepticus is observed, up to a maximum number of doses.
-
Seizure Monitoring and Scoring: Continuously monitor the animals for behavioral seizures and score them according to the Racine scale. Status epilepticus is typically defined as continuous seizure activity lasting for more than 30 minutes.
-
Racine Scale:
-
Stage 1: Facial twitching.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with bilateral forelimb clonus.
-
Stage 5: Rearing and falling with bilateral forelimb clonus.
-
-
-
Termination of Status Epilepticus: After a defined period of SE (e.g., 90-120 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures and reduce mortality.
-
Post-SE Care: Provide supportive care to the animals, including hydration and soft food, to aid in their recovery.
Intrahippocampal Administration of this compound
This protocol outlines the procedure for stereotaxic surgery and microinjection of this compound into the rat hippocampus.
Materials:
-
Rat with chronically implanted guide cannula targeting the hippocampus
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or other suitable vehicle
-
Microinjection pump
-
Injection cannula
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
Procedure:
-
Preparation of this compound Solution: Prepare a 100 nM solution of this compound in a suitable vehicle such as aCSF.
-
Animal Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Stereotaxic Surgery (if not already performed):
-
Mount the rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target coordinates for the hippocampus.
-
Slowly lower a guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and surgical screws.
-
Place a dummy cannula inside the guide cannula to keep it patent.
-
Allow the animal to recover for at least one week.
-
-
Microinjection Procedure:
-
Gently restrain the awake and freely moving rat.
-
Remove the dummy cannula from the guide cannula.
-
Insert the injection cannula, which is connected to the microinjection pump via tubing, into the guide cannula. The injection cannula should extend slightly beyond the tip of the guide cannula to reach the target tissue.
-
Infuse the this compound solution (100 nM) at a slow and constant rate (e.g., 0.1-0.5 µL/min) for a predetermined volume.
-
Leave the injection cannula in place for a few minutes after the infusion to allow for diffusion and prevent backflow.
-
Slowly retract the injection cannula and replace the dummy cannula.
-
-
Behavioral Observation: Following the microinjection, the rat can be subjected to the pilocarpine-induced seizure protocol to assess the anticonvulsant effects of this compound.
Visualizations
Caption: SSTR4 signaling pathway activated by this compound.
Caption: Experimental workflow for testing this compound.
Caption: Hypothesized anticonvulsant mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Somatostatin receptor subtypes 2 and 4 affect seizure susceptibility and hippocampal excitatory neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Somatostatin Receptor Subtype 4 Couples to the M-Current to Regulate Seizures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-803087 in Cultured Neuron Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-803087 is a potent and selective agonist for the somatostatin receptor subtype 4 (SSTR4), a G protein-coupled receptor (GPCR) belonging to the Gi/o family.[1] SSTR4 is expressed in various regions of the central nervous system, including the hippocampus, cortex, and amygdala, and is implicated in the modulation of neuronal excitability, synaptic transmission, and neuroinflammation.[2][3] Activation of SSTR4 by agonists like this compound initiates intracellular signaling cascades that can influence neuronal function, making it a valuable tool for studying neuronal physiology and a potential therapeutic target for neurological and psychiatric disorders.
These application notes provide an overview of the potential uses of this compound in cultured neuron assays and detailed protocols for investigating its effects on key signaling pathways and neuronal activity.
Mechanism of Action
SSTR4 is a Gi/o-coupled receptor. Upon binding of an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The Gβγ subunits can modulate the activity of various downstream effectors, including G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[1] Additionally, SSTR4 activation can influence the mitogen-activated protein kinase (MAPK) signaling pathway.
Data Presentation: Quantitative Analysis of this compound Activity
While specific quantitative data for this compound in cultured neuron assays is limited in the public domain, the following table summarizes expected outcomes based on its mechanism of action and data from related SSTR4 agonists. Researchers should determine specific effective concentrations and IC50/EC50 values empirically for their chosen neuronal culture system and assay.
| Assay Type | Expected Effect of this compound | Typical Quantitative Readout | Potential Reference Agonist (for comparison) |
| cAMP Accumulation Assay | Decrease in forskolin-stimulated cAMP levels | IC50 (concentration for 50% inhibition) | Somatostatin-14, J-2156 |
| MAPK/ERK Phosphorylation | Modulation of p-ERK levels (can be context-dependent) | EC50 (concentration for 50% maximal effect) | Somatostatin-14 |
| Electrophysiology (Current Clamp) | Hyperpolarization of membrane potential, decreased firing rate | Change in resting membrane potential (mV), Action potential frequency (Hz) | J-2156 |
| Electrophysiology (Voltage Clamp) | Activation of inwardly rectifying K+ currents (via GIRK channels), Inhibition of voltage-gated Ca2+ currents | Current density (pA/pF) | J-2156 |
| Calcium Imaging | Attenuation of depolarization-induced calcium influx | Change in intracellular Ca2+ concentration (e.g., Fura-2 ratio) | Somatostatin-14 |
Experimental Protocols
Primary Neuronal Culture
A foundational requirement for these assays is a healthy primary neuronal culture. The following is a general protocol for hippocampal or cortical neurons, which should be optimized for specific experimental needs.
Materials:
-
E18 mouse or rat embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Laminin
Protocol:
-
Dissect hippocampi or cortices from E18 embryos in ice-cold dissection medium.
-
Mince the tissue and enzymatically digest with papain according to the manufacturer's instructions to obtain a single-cell suspension.
-
Gently triturate the tissue to further dissociate the cells.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine/laminin-coated plates or coverslips at a desired density (e.g., 1-2 x 10^5 cells/cm^2) in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace the plating medium with maintenance medium.
-
Perform half-media changes every 3-4 days. Neurons are typically ready for experiments between 7 and 21 days in vitro (DIV).
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
Cultured neurons (e.g., DIV 7-14)
-
This compound
-
Forskolin (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., Lance Ultra cAMP kit, HTRF, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Protocol:
-
Seed neurons in a 96-well plate and culture for 7-14 days.
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) and incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with a final concentration of forskolin (e.g., 10 µM) to induce cAMP production. Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation.
MAP Kinase (ERK) Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2, a key component of the MAP kinase pathway.
Materials:
-
Cultured neurons
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Protocol:
-
Culture neurons in 6-well or 12-well plates.
-
Treat the neurons with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes). Include an untreated control.
-
After treatment, place the plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total-ERK for normalization.
-
Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of this compound's effects on neuronal membrane potential and ion channel activity.
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): e.g., 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
This compound
Protocol:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes with a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a healthy neuron.
-
Current-Clamp: Record the resting membrane potential and spontaneous action potentials. Apply depolarizing current steps to elicit firing. Perfuse with this compound (e.g., 1-10 µM) and observe changes in membrane potential and firing rate.
-
Voltage-Clamp: Hold the neuron at a specific potential (e.g., -70 mV). Apply voltage steps to activate voltage-gated channels. To study GIRK channels, ramp the voltage from -120 mV to -40 mV before and after application of this compound. To study calcium channels, hold the neuron at -80 mV and apply depolarizing steps. Perfuse with this compound and measure the effect on the respective currents.
-
Analyze the data to quantify changes in resting membrane potential, action potential frequency, and current amplitudes.
Visualizations
Signaling Pathway of this compound via SSTR4
Caption: SSTR4 signaling cascade initiated by this compound.
Experimental Workflow for cAMP Assay
Caption: Workflow for measuring this compound-mediated inhibition of cAMP.
Logical Flow for Patch-Clamp Experiment
Caption: Decision tree for electrophysiological recording protocols.
References
Application Notes and Protocols for Assessing the Effects of L-803087 on Memory Tasks
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the effects of L-803087, a selective somatostatin receptor subtype 4 (SSTR4) agonist, on memory performance in rodents. L-803,087 has been shown to modulate memory processes, specifically by impairing hippocampus-dependent spatial memory while enhancing striatum-dependent cue-based learning[1][2]. The following protocols describe the use of the Morris Water Maze (MWM) to dissociate these effects and provide a framework for data analysis and interpretation. Additionally, this document outlines the putative signaling pathway of the SSTR4 receptor and a comprehensive experimental workflow.
Introduction to this compound and SSTR4 in Memory
L-803,087 is a potent and selective agonist for the somatostatin receptor subtype 4 (SSTR4). Somatostatin and its receptors are widely distributed in the central nervous system and are implicated in various neurological functions, including learning and memory. The SSTR4 receptor, in particular, is expressed in brain regions critical for memory, such as the hippocampus and striatum[1][2].
Activation of hippocampal SSTR4 by L-803,087 has been demonstrated to impair the formation of spatial memory in a dose-dependent manner. Conversely, the same compound has been shown to enhance cue-based memory formation, suggesting a role for SSTR4 in the selection of memory strategies. This unique pharmacological profile makes L-803,087 a valuable tool for investigating the neural circuits underlying different memory systems.
In contrast to the effects of SSTR4 agonism, the tachykinin neurokinin-3 (NK3) receptor system has also been extensively studied for its role in memory. NK3 receptor agonists, such as senktide, generally show memory-enhancing (promnestic) effects, while NK3 receptor antagonists can impair memory consolidation[3]. Understanding the distinct roles of these different receptor systems is crucial for the development of novel therapeutics for cognitive disorders.
Experimental Protocol: Morris Water Maze for Assessing Spatial vs. Cue-Based Memory
The Morris Water Maze (MWM) is a widely used behavioral task to assess spatial learning and memory in rodents. The task can be adapted to differentiate between hippocampus-dependent spatial navigation and striatum-dependent cued navigation.
2.1. Animals
-
Species: Male C57BL/6 mice or Wistar rats are commonly used.
-
Age: 8-12 weeks at the start of the experiment.
-
Housing: Animals should be group-housed (3-4 per cage) with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle. Behavioral testing should be conducted during the light phase. All procedures must be in accordance with institutional animal care and use committee guidelines.
2.2. Materials
-
Morris Water Maze: A circular pool (120-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.
-
Escape Platform: A small platform (10 cm in diameter) submerged 1-2 cm below the water surface for the spatial task, and a visible (cued) platform for the cue-based task.
-
Visual Cues: Prominent, high-contrast visual cues placed around the maze on the walls of the testing room.
-
Video Tracking System: A camera mounted above the maze connected to a computer with tracking software (e.g., ANY-maze) to record and analyze the animal's swim paths.
-
This compound: Dissolved in a vehicle solution (e.g., saline or DMSO, depending on solubility).
2.3. Experimental Design Animals should be randomly assigned to the following groups:
-
Vehicle Control
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
2.4. Procedure
2.4.1. Habituation (Day 1)
-
Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the maze.
2.4.2. Spatial Learning (Days 2-5)
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the first trial of each day.
-
Trials: Conduct 4 trials per day for 4 consecutive days. For each trial, gently place the mouse into the water facing the pool wall at one of four randomly chosen starting positions (North, South, East, West).
-
Escape: The mouse must use the distal visual cues to locate the hidden platform. The trial ends when the mouse finds the platform or after 60 seconds have elapsed. If the mouse fails to find the platform within 60 seconds, it should be gently guided to it.
-
Rest: Allow the mouse to remain on the platform for 15-30 seconds before returning it to its home cage. The inter-trial interval should be at least 15 minutes.
2.4.3. Probe Trial (Day 6)
-
No drug is administered on this day.
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
2.4.4. Cued Learning (Days 7-8)
-
Modify the escape platform to be visible (e.g., by attaching a brightly colored flag).
-
The position of the cued platform should be changed for each trial.
-
Administer this compound or vehicle as in the spatial learning phase.
-
Conduct 4 trials per day for 2 days.
-
Record the latency to find the visible platform.
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison between experimental groups.
Table 1: Spatial Learning Performance in the Morris Water Maze
| Group | Day 2 Escape Latency (s) | Day 3 Escape Latency (s) | Day 4 Escape Latency (s) | Day 5 Escape Latency (s) |
|---|---|---|---|---|
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Medium Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Probe Trial Performance
| Group | Time in Target Quadrant (s) | % Time in Target Quadrant |
|---|---|---|
| Vehicle | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM |
| This compound (Medium Dose) | Mean ± SEM | Mean ± SEM |
| this compound (High Dose) | Mean ± SEM | Mean ± SEM |
Table 3: Cued Learning Performance
| Group | Day 7 Escape Latency (s) | Day 8 Escape Latency (s) |
|---|---|---|
| Vehicle | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM |
| This compound (Medium Dose) | Mean ± SEM | Mean ± SEM |
| this compound (High Dose) | Mean ± SEM | Mean ± SEM |
Visualizations
4.1. SSTR4 Signaling Pathway
References
L-803087 solubility and vehicle preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and vehicle preparation of L-803087, a potent and selective somatostatin receptor 4 (sst4) agonist. The protocols and data presented are intended to guide researchers in the effective use of this compound in both in vitro and in vivo studies.
This compound: A Selective sst4 Receptor Agonist
This compound is a non-peptide small molecule that acts as a selective agonist for the somatostatin receptor subtype 4 (sst4). It exhibits high affinity for the sst4 receptor with a Ki of 0.7 nM, showing significantly lower affinity for other somatostatin receptor subtypes.[1][2][3] This selectivity makes this compound a valuable tool for investigating the physiological and pathophysiological roles of the sst4 receptor.
Solubility of this compound
The solubility of this compound is a critical factor for its use in experimental settings. Based on available data, the solubility of this compound in a common laboratory solvent is summarized below.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Prepare fresh or store aliquots at -20°C or -80°C. |
Vehicle Preparation Protocols
In Vitro Studies: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro applications.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 483.59 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 0.484 mg of this compound.
-
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO (e.g., 1 mL for a 10 mM solution from 0.484 mg).
-
Vortex briefly to dissolve the compound completely. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
-
Storage:
In Vivo Studies: Suggested Protocol for Oral Suspension
Directly validated protocols for the in vivo administration of this compound are not widely published. However, based on protocols for other poorly water-soluble somatostatin receptor agonists, the following suspension preparation in methylcellulose is a recommended starting point. Note: This is a suggested protocol and may require optimization for your specific experimental needs.
Materials:
-
This compound powder
-
1.25% Methylcellulose (MC) solution in sterile, distilled water
-
Mortar and pestle
-
Sterile tubes
-
Sonicator
Protocol:
-
Calculate the required mass of this compound:
-
Determine the desired dose (e.g., in mg/kg) and the dosing volume (e.g., in mL/kg) for your animal model.
-
Calculate the total mass of this compound needed for the number of animals to be dosed.
-
-
Preparation of the Suspension:
-
Weigh the required amount of this compound powder.
-
Triturate the powder in a mortar and pestle to a fine consistency.
-
Gradually add a small volume of the 1.25% methylcellulose solution to the powder and mix to form a paste.
-
Continue to add the vehicle in small increments while mixing until the desired final volume is reached, ensuring a homogenous suspension.
-
Transfer the suspension to a sterile tube.
-
-
Homogenization:
-
Sonicate the suspension to ensure uniform particle size and distribution immediately before administration.
-
-
Administration:
-
Administer the suspension orally to the animals at the calculated volume.
-
Continuously stir the suspension during the dosing procedure to maintain homogeneity.
-
Signaling Pathway of the sst4 Receptor
This compound exerts its effects by activating the sst4 receptor, a G-protein coupled receptor (GPCR). The activation of the sst4 receptor initiates an intracellular signaling cascade that primarily involves the inhibition of adenylyl cyclase.
Caption: sst4 Receptor Signaling Pathway
Experimental Workflow: Vehicle Preparation
The following diagram illustrates the general workflow for preparing this compound for experimental use.
Caption: this compound Vehicle Preparation Workflow
References
Application Notes: In Vitro SST4 Receptor Activation with L-803,087
Introduction
The Somatostatin Receptor 4 (SST4) is a member of the G protein-coupled receptor (GPCR) superfamily, which is expressed in the brain, lungs, and other tissues.[1][2] As a key player in various physiological processes, it primarily couples to Gαi/o proteins.[3][4] Activation of SST4 by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade modulates downstream effectors like Protein Kinase A (PKA), ion channels, and the MAPK cascade. L-803,087 is a potent and highly selective non-peptide agonist for the SST4 receptor, making it an invaluable tool for studying the receptor's function and for the discovery of novel therapeutics targeting this receptor. In vitro activation assays are fundamental for characterizing the pharmacological properties of compounds like L-803,087, enabling researchers to determine their potency, efficacy, and selectivity.
Pharmacological Profile of L-803,087
L-803,087 demonstrates high affinity and selectivity for the human SST4 receptor. Its binding affinity (Ki) and functional potency (EC50) have been characterized in various studies, highlighting its utility as a research tool. It is over 280-fold more selective for SST4 compared to other somatostatin receptor subtypes.
Table 1: Quantitative Data for L-803,087
| Parameter | Receptor Subtype | Value (nM) | Assay Type |
| Binding Affinity (Ki) | sst1 | 199 | Radioligand Binding |
| sst2 | 4720 | Radioligand Binding | |
| sst3 | 1280 | Radioligand Binding | |
| sst4 | 0.7 | Radioligand Binding | |
| sst5 | 3880 | Radioligand Binding | |
| Functional Potency (EC50) | sst4 | 0.41 | cAMP Inhibition |
Data compiled from multiple sources.
SST4 Receptor Signaling Pathway
Upon binding of an agonist such as L-803,087, the SST4 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein (Gαi/Gβγ). The activated Gαi subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP concentration leads to reduced activation of Protein Kinase A (PKA) and subsequent downstream cellular effects.
Experimental Protocols
Several robust in vitro methods can be employed to measure the activation of the SST4 receptor by L-803,087. The choice of assay depends on the specific parameter being investigated, such as G protein activation, second messenger modulation, or direct receptor binding.
Protocol 1: cAMP Inhibition Assay (HTRF)
This functional assay measures the ability of an agonist to inhibit the production of cAMP. Since SST4 is a Gαi-coupled receptor, its activation by L-803,087 will decrease intracellular cAMP levels that have been artificially raised by a stimulant like forskolin. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
Principle: The assay is a competitive immunoassay between native cAMP produced by the cells and a labeled cAMP conjugate (e.g., d2-labeled) for binding to an anti-cAMP antibody (e.g., cryptate-labeled). A high level of cellular cAMP leads to less binding of the labeled conjugate, resulting in a low FRET signal. Conversely, when L-803,087 activates SST4 and inhibits cAMP production, more labeled conjugate binds to the antibody, producing a high FRET signal.
Workflow for cAMP Inhibition Assay
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably transfected with the human SST4 receptor gene.
-
Agonist: L-803,087.
-
Stimulant: Forskolin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX.
-
Detection Kit: HTRF cAMP assay kit (containing lysis buffer, d2-labeled cAMP, and anti-cAMP cryptate-labeled antibody).
-
Plate: White, opaque 384-well plates.
-
Reader: HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Seed the SST4-expressing cells into a 384-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of L-803,087 in assay buffer.
-
Stimulation: Add the L-803,087 dilutions to the cells, followed immediately by a fixed concentration of forskolin (typically at its EC80) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the HTRF lysis and detection reagents to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence at both emission wavelengths (e.g., 665 nm and 620 nm) on a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 615nm) and plot it against the log concentration of L-803,087. Use a non-linear regression model (four-parameter logistic fit) to determine the EC50 value.
Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (L-803,087) by measuring its ability to compete with a radiolabeled ligand for binding to the SST4 receptor.
Principle: A fixed concentration of a radiolabeled ligand that binds to SST4 is incubated with cell membranes expressing the receptor in the presence of increasing concentrations of the unlabeled test compound, L-803,087. The amount of radioligand bound to the receptor decreases as the concentration of the competing unlabeled compound increases. This allows for the calculation of the IC50, which can then be converted to the inhibition constant (Ki).
Principle of Competitive Radioligand Binding Assay
Materials:
-
Receptor Source: Cell membranes prepared from CHO-K1 or HEK293 cells overexpressing the human SST4 receptor.
-
Radioligand: A suitable radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SRIF-14 or a selective SST4 radioligand).
-
Test Compound: L-803,087.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors.
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Reaction Setup: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and serial dilutions of L-803,087 in binding buffer.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of L-803,087. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: [³⁵S]GTPγS Binding Assay
This is a functional assay that directly measures G protein activation. Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of this activated state.
Materials:
-
Receptor Source: Membranes from cells expressing the SST4 receptor.
-
Reagents: [³⁵S]GTPγS, unlabeled GTPγS, GDP, L-803,087.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, with protease inhibitors.
Procedure:
-
Membrane Pre-incubation: Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.
-
Reaction Setup: In assay tubes, combine the pre-incubated membranes, serial dilutions of L-803,087, and a fixed concentration of [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration, similar to the radioligand binding assay.
-
Detection: Quantify the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound (in cpm or fmol/mg protein) against the log concentration of L-803,087. Determine the EC50 and Emax (maximal stimulation) from the resulting dose-response curve.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]
- 3. Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin Receptor 4 Agonism Normalizes Stress-Related Excessive Amygdala Glutamate Release and Pavlovian Aversion Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
L-803087: A Potent and Selective SSTR4 Agonist for Neuroscience Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-803087 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (SSTR4).[1][2] Its remarkable selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the SSTR4 in the central nervous system. Somatostatin, a cyclic peptide, exerts diverse inhibitory effects as a neurotransmitter and endocrine regulator by binding to five distinct G protein-coupled receptor subtypes (SSTR1-5).[3][4] These receptors are implicated in a variety of cellular processes, including hormone secretion, cell proliferation, and neuronal excitability, primarily through the inhibition of adenylyl cyclase and modulation of mitogen-activated protein kinase (MAPK) signaling pathways.[5] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the somatostatin system in neuroscience.
Physicochemical Properties and Binding Profile
This compound is a small molecule agonist that exhibits high affinity and selectivity for the human SSTR4. Its binding profile, summarized in the table below, highlights its utility in specifically targeting this receptor subtype, thereby minimizing off-target effects.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. SSTR4 |
| SSTR1 | 199 | >280-fold |
| SSTR2 | 4720 | >6700-fold |
| SSTR3 | 1280 | >1800-fold |
| SSTR4 | 0.7 | - |
| SSTR5 | 3880 | >5500-fold |
Data compiled from references.
Applications in Neuroscience Research
This compound has been instrumental in defining the role of SSTR4 in various neurobiological processes:
-
Modulation of Neuronal Excitability and Seizure Susceptibility: Studies in mice have demonstrated that this compound can influence seizure activity. Intrahippocampal administration of this compound has been shown to increase kainate-induced seizures, an effect that is interestingly blocked by the SSTR2 agonist octreotide, suggesting a functional coupling between SSTR2 and SSTR4.
-
Regulation of Synaptic Transmission: In vitro electrophysiological studies on hippocampal slices have revealed that this compound facilitates AMPA-mediated synaptic responses. This suggests a role for SSTR4 in modulating glutamatergic neurotransmission, a fundamental process in learning and memory.
-
Involvement in Learning and Memory: Research using the Morris water maze has shown that intrahippocampal injection of this compound can impair the formation of hippocampus-dependent spatial memory while enhancing the use of striatum-dependent cued-memory strategies. This indicates that SSTR4 activation can modulate the selection of memory systems.
-
Anxiolytic and Antidepressant-like Effects: Studies have shown that SSTR4 agonism can normalize stress-related excessive amygdala glutamate release and Pavlovian aversion learning and memory in rodents. Intrahippocampal administration of this compound has been observed to reduce immobility in the forced swim test, a common behavioral assay for antidepressant-like effects.
Experimental Protocols
Herein, we provide detailed protocols for key experiments utilizing this compound to study the somatostatin system.
Radioligand Binding Assay for SSTR4
This protocol is designed to determine the binding affinity of this compound or other test compounds for the SSTR4 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing human SSTR4.
-
[125I]-labeled somatostatin analog (e.g., [125I]Tyr11-SRIF-14) as the radioligand.
-
This compound or other unlabeled competitor compounds.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing SSTR4 in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled somatostatin (for non-specific binding).
-
50 µL of various concentrations of this compound or test compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Electrophysiology in Hippocampal Slices
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of mouse hippocampal slices to assess the effect of this compound on synaptic transmission.
Materials:
-
Adult mouse.
-
Artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, saturated with 95% O₂/5% CO₂.
-
This compound.
-
Vibrating microtome.
-
Recording chamber and perfusion system.
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
Procedure:
-
Slice Preparation: Anesthetize and decapitate the mouse. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Cut 300-400 µm thick transverse hippocampal slices using a vibrating microtome.
-
Incubation: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Recording: Place a slice in the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (2-3 mL/min) at 30-32°C.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: After a stable baseline fEPSP is established for at least 20 minutes, apply this compound (e.g., 2 µM) to the perfusion bath.
-
Data Acquisition: Record fEPSPs for at least 30-60 minutes in the presence of this compound.
-
Data Analysis: Measure the slope of the fEPSP and express it as a percentage of the pre-drug baseline.
In Vivo Intrahippocampal Injection and Behavioral Testing (Morris Water Maze)
This protocol describes the surgical procedure for intrahippocampal injection of this compound in mice and subsequent assessment of spatial memory using the Morris water maze.
Materials:
-
Adult mouse.
-
Stereotaxic apparatus.
-
Anesthesia (e.g., isoflurane).
-
Microsyringe pump.
-
This compound dissolved in sterile saline.
-
Morris water maze: a circular pool filled with opaque water, with a hidden escape platform and distal visual cues.
-
Video tracking software.
Procedure:
-
Surgery: Anesthetize the mouse and place it in the stereotaxic frame. Drill a small hole in the skull over the hippocampus. Lower a microinjection cannula to the target coordinates.
-
Injection: Infuse this compound (e.g., 5 nmol in 1 µL) into the hippocampus over several minutes. Leave the cannula in place for a few minutes to allow for diffusion before slowly retracting it. Suture the incision. Allow the mouse to recover for at least one week.
-
Morris Water Maze Training:
-
Acquisition Phase: For several consecutive days, place the mouse in the water maze from different starting positions and allow it to find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds).
-
Probe Trial: 24 hours after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds.
-
-
Data Collection and Analysis: Use video tracking software to record the mouse's swim path, escape latency (time to find the platform), and time spent in the target quadrant during the probe trial.
Visualizations
Signaling Pathways
Experimental Workflow: In Vivo Study
References
- 1. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genes2cognition.org [genes2cognition.org]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-803087 in Pain Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-803087 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4). With a binding affinity (Ki) of 0.7 nM for the sst4 receptor, it displays over 280-fold selectivity compared to other somatostatin receptor subtypes.[1] This selectivity makes this compound a valuable research tool for elucidating the physiological and pathophysiological roles of the sst4 receptor, particularly in the context of pain modulation. The sst4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems, including dorsal root ganglia and the spinal cord, areas critical for pain signaling.[2] Activation of the sst4 receptor is known to mediate analgesic and anti-inflammatory effects, making it a promising target for the development of novel pain therapeutics.[2][3]
These application notes provide a comprehensive overview of the use of this compound in preclinical pain research models, including detailed experimental protocols and a summary of its known mechanistic actions.
Mechanism of Action in Pain Pathways
This compound exerts its analgesic effects through the activation of the sst4 receptor, which is coupled to inhibitory G proteins (Gi/o). This activation initiates a signaling cascade that ultimately leads to the suppression of nociceptive signaling.
Signaling Pathway of this compound in Pain Modulation:
Key downstream effects of this compound binding to the sst4 receptor include:
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Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels. In vitro studies have demonstrated that this compound can inhibit forskolin-stimulated cAMP formation by 25.2%.[2]
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Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in the maintenance of neuropathic pain.
Application in Pain Research Models
This compound has been utilized as a reference agonist in various preclinical models of inflammatory and neuropathic pain.
Resiniferatoxin (RTX)-Induced Inflammatory Pain
This model is used to investigate acute neurogenic inflammation and associated thermal allodynia and mechanical hyperalgesia. Resiniferatoxin, a potent TRPV1 agonist, induces a robust pain response.
Experimental Protocol:
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Animals: Male C57Bl/6J mice (8-10 weeks old).
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Acclimatization: Animals are habituated to the testing environment for at least 3 days prior to the experiment.
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Baseline Measurements: Baseline thermal withdrawal latency and mechanical withdrawal threshold are determined using a plantar test apparatus and von Frey filaments, respectively.
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Induction of Pain: A solution of resiniferatoxin (e.g., 0.1 µg/mL in a volume of 20 µL) is injected intraplantarly (i.pl.) into the hind paw.
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Behavioral Testing: Thermal allodynia and mechanical hyperalgesia are assessed at various time points post-RTX injection (e.g., 10, 20, 30, 60, and 90 minutes).
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Data Analysis: Changes in withdrawal latency and threshold are calculated and compared between the this compound-treated group and a vehicle control group.
Experimental Workflow for RTX-Induced Pain Model:
Partial Sciatic Nerve Ligation (PSNL)-Induced Neuropathic Pain
The PSNL model is a widely used model of chronic neuropathic pain that mimics symptoms such as mechanical allodynia and thermal hyperalgesia resulting from nerve injury.
Experimental Protocol:
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Animals: Male Wistar rats or C57Bl/6J mice.
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Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. A partial, tight ligation of approximately one-third to one-half of the nerve diameter is performed using a silk suture.
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Post-Operative Recovery: Animals are allowed to recover for a period of 7 to 14 days, during which neuropathic pain behaviors develop.
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Baseline Measurements: Post-operative baseline mechanical withdrawal thresholds are determined using von Frey filaments.
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This compound Administration: Although specific dose-response studies for this compound are not extensively published, based on its use as a reference compound, intraperitoneal or subcutaneous administration would be appropriate. A study on other novel sst4 agonists showing a 60-70% analgesic effect used a dose of 500 µg/kg administered orally. A similar dose range could be explored for this compound.
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Behavioral Testing: The mechanical withdrawal threshold is assessed at various time points after drug administration (e.g., 1, 2, 4, and 24 hours).
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Data Analysis: The percentage of inhibition of hyperalgesia or the increase in withdrawal threshold is calculated and compared to a vehicle-treated control group.
Formalin-Induced Inflammatory Pain
The formalin test is a model of tonic chemical pain that produces a biphasic nociceptive response. The early phase is attributed to direct activation of nociceptors, while the late phase involves inflammatory processes and central sensitization. While direct quantitative data for this compound in this model is lacking, other selective sst4 agonists like J-2156 have shown efficacy, particularly in the second phase.
Experimental Protocol:
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Animals: Male mice or rats.
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Acclimatization: Animals are placed in observation chambers for at least 30 minutes to acclimate.
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This compound Administration: this compound would be administered (e.g., i.p. or s.c.) at a predetermined time (e.g., 30 minutes) before formalin injection.
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Induction of Pain: A dilute solution of formalin (e.g., 1-5% in a volume of 20-50 µL) is injected subcutaneously into the plantar surface of a hind paw.
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Behavioral Observation: The amount of time the animal spends licking or flinching the injected paw is recorded in discrete time blocks (e.g., 5-minute intervals) for up to 60 minutes. The early phase is typically the first 0-5 minutes, and the late phase is from approximately 15-40 minutes.
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Data Analysis: The total time spent in nociceptive behavior is calculated for both the early and late phases and compared between the this compound-treated and vehicle control groups.
Data Presentation
While specific quantitative data for this compound in these pain models is not extensively available in published literature, the following tables provide a template for how such data should be structured for clear comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Reference |
| Ki | sst4 | 0.7 nM | |
| Selectivity | >280-fold vs other sst subtypes | ||
| cAMP Inhibition | - | 25.2% inhibition of forskolin-stimulated cAMP | |
| pERK1/2 Modulation | - | Inhibition observed |
Table 2: Template for In Vivo Efficacy Data of this compound in Pain Models
| Pain Model | Species | Route of Admin. | Dose (µg/kg) | Outcome Measure | % Inhibition / Effect |
| RTX-Induced Thermal Allodynia | Mouse | i.p. | Data not available | Paw Withdrawal Latency | Data not available |
| RTX-Induced Mechanical Hyperalgesia | Mouse | i.p. | Data not available | Paw Withdrawal Threshold | Data not available |
| PSNL-Induced Mechanical Allodynia | Mouse/Rat | i.p./p.o. | Data not available | Paw Withdrawal Threshold | Data not available |
| Formalin Test (Phase 1) | Mouse/Rat | i.p. | Data not available | Licking/Flinching Time | Data not available |
| Formalin Test (Phase 2) | Mouse/Rat | i.p. | Data not available | Licking/Flinching Time | Data not available |
Note: The absence of specific quantitative data for this compound in these in vivo models represents a current knowledge gap in the literature.
Conclusion
This compound is a critical tool for investigating the role of the sst4 receptor in pain. Its high selectivity allows for the specific interrogation of this receptor's function in various pain states. The provided protocols for inflammatory and neuropathic pain models serve as a foundation for researchers to evaluate the analgesic potential of this compound and other sst4 agonists. Further studies are warranted to generate comprehensive dose-response data for this compound in these models to fully characterize its in vivo efficacy and to solidify the therapeutic potential of targeting the sst4 receptor for the management of pain.
References
Troubleshooting & Optimization
Technical Support Center: L-803087 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective somatostatin receptor subtype 4 (SSTR4) agonist, L-803087.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (SSTR4).[1][2] SSTR4 is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade can modulate various cellular processes, including neurotransmitter release. For instance, SSTR4 agonism has been shown to reduce excessive glutamate release in the amygdala.[4]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used as a research tool to investigate the physiological and pathophysiological roles of SSTR4. Key research areas include:
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Neuroscience: Studying the role of SSTR4 in memory, learning, anxiety, and pain perception.
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Neurodegenerative Diseases: Investigating the potential therapeutic effects of SSTR4 activation in conditions like Alzheimer's disease.
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Cancer Biology: Exploring the involvement of SSTR4 in cell cycle regulation and its potential as a therapeutic target in certain cancers.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 250 mg/mL. For long-term storage, it is recommended to keep the stock solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is acceptable. When preparing stock solutions, using freshly opened, anhydrous DMSO is recommended as the compound is hygroscopic.
Q4: What are the typical working concentrations for this compound in in vitro and in vivo experiments?
A4: The optimal concentration will vary depending on the specific experimental setup. However, published studies can provide a starting point:
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In Vitro: A concentration of 2 µM has been used in hippocampal slice preparations to study synaptic responses.
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In Vivo: For intrahippocampal injections in mice, doses ranging from 0.05 to 5 nmol have been used. For systemic administration, while specific dose-response data for this compound is limited in the public domain, studies with other orally active SSTR4 agonists have used doses in the range of 100-500 µg/kg in rodents. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific model and endpoint.
Quantitative Data
The following tables summarize the binding affinity and solubility of this compound.
Table 1: Binding Affinity of this compound for Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) | Selectivity vs. SSTR4 |
| SSTR4 | 0.7 | - |
| SSTR1 | 199 | >280-fold |
| SSTR2 | 4720 | >6700-fold |
| SSTR3 | 1280 | >1800-fold |
| SSTR5 | 3880 | >5500-fold |
Data sourced from MedChemExpress.
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (514.90 mM) | Requires sonication. The compound is hygroscopic, so use of newly opened DMSO is recommended. |
Data sourced from MedChemExpress.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
SSTR4 Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for SSTR4.
Materials:
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Cell membranes prepared from a cell line stably expressing human SSTR4 (e.g., CHO-K1, HEK293).
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Radioligand: [125I]-labeled somatostatin analogue with high affinity for SSTR4.
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This compound (test compound).
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Non-specific binding control: A high concentration of a non-labeled SSTR4 ligand (e.g., somatostatin-14).
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Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
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Scintillation cocktail and scintillation counter.
Procedure:
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Prepare a dilution series of this compound in the assay buffer.
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In a microplate, add the assay buffer, cell membranes, and either the vehicle (for total binding), the non-specific binding control, or the this compound dilution.
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Add the radioligand to all wells to initiate the binding reaction.
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Incubate the plate at room temperature for a predetermined time to reach equilibrium.
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Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
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Dry the filter plate and add a scintillation cocktail to each well.
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Quantify the radioactivity in each well using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.
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Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cell-Based Functional Assay: cAMP Measurement
This protocol outlines a method to assess the functional potency of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in SSTR4-expressing cells.
Materials:
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A cell line stably expressing human SSTR4 (e.g., CHO-K1, HEK293).
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This compound (test compound).
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Forskolin (adenylyl cyclase activator).
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Cell culture medium.
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cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
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Plate reader compatible with the chosen assay kit.
Procedure:
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Seed the SSTR4-expressing cells in a microplate and culture overnight.
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Prepare a dilution series of this compound in the appropriate assay buffer.
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Aspirate the culture medium and pre-incubate the cells with the this compound dilutions or vehicle for a specified time.
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Stimulate the cells with a fixed concentration of forskolin (typically the EC80) in the continued presence of this compound.
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Incubate for a time sufficient to induce cAMP production.
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Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
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Plot the cAMP concentration against the logarithm of the this compound concentration.
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Fit the data using a sigmoidal dose-response model to determine the EC50 of this compound.
Troubleshooting Guides
Issue 1: High variability in in vitro assay results.
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Possible Cause: Inconsistent cell seeding density.
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Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution.
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Possible Cause: Pipetting errors.
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Solution: Regularly calibrate pipettes. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.
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Possible Cause: Edge effects in the microplate.
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Solution: Avoid using the outer wells for experimental samples. Fill them with sterile water or media to create a humidity barrier.
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Possible Cause: Cell health and passage number.
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Solution: Use cells with a low passage number and ensure they are in the logarithmic growth phase when seeded. Regularly check for mycoplasma contamination.
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Issue 2: No or weak response to this compound in a functional assay.
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Possible Cause: Low SSTR4 expression in the cell line.
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Solution: Verify the expression level of SSTR4 using a technique like Western blotting, qPCR, or by testing a known potent SSTR4 agonist as a positive control.
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Possible Cause: Suboptimal assay conditions.
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Solution: Optimize the concentration of forskolin (for cAMP assays) and the incubation times for both the compound and the stimulating agent.
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Possible Cause: this compound degradation.
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Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
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Possible Cause: Incorrect G-protein coupling.
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Solution: Ensure the cell line used expresses the appropriate Gαi/o proteins for SSTR4 signaling.
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Issue 3: Inconsistent results in in vivo experiments.
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Possible Cause: Improper compound formulation and administration.
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Solution: For oral administration, ensure this compound is properly suspended in the vehicle (e.g., 1.25% methylcellulose) immediately before dosing. For intracerebral injections, ensure accurate targeting of the desired brain region.
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Possible Cause: Pharmacokinetic variability.
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Solution: Standardize the age, weight, and sex of the animals used in the study. Ensure consistent timing of compound administration and behavioral testing.
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Possible Cause: Dose is not in the therapeutic range.
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Solution: Perform a dose-response study to identify the optimal effective dose for the desired effect. The dose-response relationship for some SSTR4 agonists has been observed to be bell-shaped.
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Visualizations
Caption: SSTR4 signaling pathway activated by this compound.
Caption: General experimental workflow for this compound.
Caption: Logical troubleshooting flow for this compound experiments.
References
Technical Support Center: Optimizing L-803,087 Concentration for In Vitro Experiments
Welcome to the technical support center for the use of L-803,087 in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is L-803,087 and what is its mechanism of action?
L-803,087 is a potent and selective agonist for the somatostatin receptor subtype 4 (SSTR4).[1] It binds to SSTR4 with a high affinity, having a Ki of 0.7 nM.[1] L-803,087 is significantly more selective for SSTR4 over other somatostatin receptor subtypes.[1]
The SSTR4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like L-803,087, couples to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, SSTR4 activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.
Q2: What is the recommended starting concentration for L-803,087 in in vitro experiments?
The optimal concentration of L-803,087 will vary depending on the cell type, the specific assay, and the desired biological endpoint. Based on available literature, a good starting point for in vitro experiments is in the low nanomolar to low micromolar range. For instance, in studies on hippocampal slices, a concentration of 2 µM has been used to elicit synaptic responses. For G-protein activation assays in CHO cells expressing SSTR4, a concentration range of 1 nM to 10 µM has been explored.
We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of L-803,087?
L-803,087 is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is common for compounds of this nature to be dissolved in DMSO to create a high-concentration stock solution, which can then be diluted in aqueous buffers or cell culture media to the desired final concentration.
Stock Solution Preparation Protocol:
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Prepare a stock solution of L-803,087 in 100% DMSO. A concentration of 10 mM is often a convenient starting point.
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Ensure the compound is fully dissolved by vortexing or brief sonication.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C for long-term stability. Stored at -80°C, the stock solution can be stable for up to 6 months.
Q4: Is L-803,087 expected to be cytotoxic?
There is limited specific data available on the cytotoxicity of L-803,087 at a wide range of concentrations. As with any experimental compound, it is crucial to assess its effect on cell viability in your specific cell model. High concentrations of any compound, as well as the solvent used for the stock solution (e.g., DMSO), can have cytotoxic effects.
We strongly recommend performing a cell viability assay, such as the MTT or resazurin assay, to determine a non-toxic working concentration range for L-803,087 in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of L-803,087 | Concentration too low: The concentration of L-803,087 may be insufficient to elicit a response in your specific cell type or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., from picomolar to micromolar) to determine the EC50. |
| Low SSTR4 expression: The cell line you are using may not express SSTR4 at a high enough level. | Verify SSTR4 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express SSTR4, such as CHO-K1 cells stably transfected with the human SSTR4 gene. | |
| Compound degradation: The L-803,087 stock solution or the compound in the culture medium may have degraded. | Prepare fresh stock solutions and/or reduce the incubation time. Information on the stability of L-803,087 in culture media is limited; consider replenishing the media with fresh compound for longer experiments. | |
| High cell death or low viability | L-803,087 cytotoxicity: The concentration of L-803,087 may be toxic to your cells. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range of L-803,087 for your specific cells. Use a concentration well below the toxic threshold. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is typically below 0.1% to minimize solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments. | |
| Inconsistent or variable results | Compound precipitation: L-803,087 may precipitate out of solution when diluted from a DMSO stock into aqueous media. | When diluting the DMSO stock, add it to the aqueous solution while vortexing to ensure rapid mixing. If precipitation is observed, gentle warming (e.g., in a 37°C water bath) and sonication may help to redissolve the compound. |
| Cell plating density: Inconsistent cell numbers across wells can lead to variable results. | Ensure a uniform cell suspension and accurate pipetting when seeding cells. | |
| Assay timing: The timing of compound addition and measurement can impact the results, especially for signaling events that are transient. | Optimize the incubation time with L-803,087. For signaling pathway studies (e.g., cAMP measurement), the effect may be rapid (minutes), while for cell proliferation assays, longer incubation times (hours to days) may be necessary. |
Data Presentation
Table 1: Binding Affinity of L-803,087 for Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) | Selectivity vs. SSTR4 |
| SSTR4 | 0.7 | - |
| SSTR1 | 199 | >280-fold |
| SSTR2 | 4720 | >6700-fold |
| SSTR3 | 1280 | >1800-fold |
| SSTR5 | 3880 | >5500-fold |
| Data sourced from MedchemExpress. |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of L-803,087 on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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Cells of interest
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Complete cell culture medium
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L-803,087 stock solution (e.g., 10 mM in DMSO)
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MTT solution (e.g., 5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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96-well cell culture plates
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of L-803,087 in complete culture medium from your stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest L-803,087 concentration.
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of L-803,087 or the vehicle control.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: cAMP Inhibition Assay
This protocol outlines a general procedure for measuring the inhibition of adenylyl cyclase activity by L-803,087 in cells expressing SSTR4.
Materials:
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Cells expressing SSTR4 (e.g., CHO-K1-hSSTR4)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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Forskolin (an adenylyl cyclase activator)
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IBMX (a phosphodiesterase inhibitor)
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L-803,087 stock solution
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cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
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Seed cells in a suitable plate format (e.g., 96-well or 384-well) and grow to the desired confluency.
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On the day of the assay, remove the culture medium and wash the cells with assay buffer.
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Pre-incubate the cells with various concentrations of L-803,087 or a vehicle control for a short period (e.g., 15-30 minutes) at 37°C.
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Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production. This step is performed in the continued presence of L-803,087.
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Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
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Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
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The inhibitory effect of L-803,087 is determined by the reduction in forskolin-stimulated cAMP levels.
Mandatory Visualizations
Caption: SSTR4 Signaling Pathway Activated by L-803,087.
Caption: Workflow for Optimizing L-803,087 Concentration.
References
potential off-target effects of L-803087
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of L-803,087, a potent and selective sst4 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected excitatory effects in our neuronal cultures after applying L-803,087, even at concentrations that should be selective for the sst4 receptor. What could be the cause?
A1: This is a documented phenomenon. While L-803,087 is highly selective for the sst4 receptor, it has been observed to facilitate AMPA-mediated hippocampal synaptic responses and increase kainate-induced seizures in mice.[1][2] These excitatory effects may be due to a functional interaction with the sst2 receptor. Studies have shown that the pro-convulsant effects of L-803,087 can be blocked by the sst2 agonist octreotide, and the facilitation of synaptic responses is absent in sst2 knock-out mice.[3] Therefore, your unexpected excitatory effects could be mediated by an indirect influence on sst2 receptor signaling pathways.
Q2: Our in vivo experiments are showing inconsistent results, particularly in models of epilepsy or memory. Could off-target effects of L-803,087 be contributing to this variability?
A2: Yes, the off-target effects of L-803,087 could contribute to variability in in vivo studies. For instance, L-803,087 has been shown to impair place memory formation while enhancing cue-based memory formation.[4][5] This suggests a complex interplay between its on-target (sst4-mediated) and potential off-target effects on different neural circuits. The seizure-promoting effects, potentially mediated through sst2 receptor interactions, could also confound results in neurological models. Careful dose-response studies and the use of appropriate controls, such as sst2 receptor antagonists or sst2 knockout animals, may be necessary to dissect these effects.
Q3: We are designing a study to investigate the therapeutic potential of L-803,087 for a neurological disorder. What are the key off-target receptors we should be concerned about?
A3: Based on available data, the primary off-target concern is the functional interaction with the sst2 receptor. However, it is also important to consider its binding affinity for other somatostatin receptor subtypes (sst1, sst3, and sst5), although these are significantly lower than for sst4. Depending on the concentrations used in your experiments, these off-target interactions could become relevant. For a comprehensive assessment, it is advisable to perform a broader off-target screening against a panel of receptors and enzymes, as is standard practice in drug development.
Troubleshooting Guides
Issue: Unexpected Pro-Excitatory Effects
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Symptom: Increased neuronal firing, seizure-like activity, or potentiation of excitatory postsynaptic currents (EPSCs) in the presence of L-803,087.
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Possible Cause: Functional interaction with the sst2 receptor.
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Troubleshooting Steps:
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Co-application with an sst2 antagonist: To determine if the observed effect is mediated by sst2 receptors, co-apply L-803,087 with a selective sst2 receptor antagonist. If the excitatory effect is diminished or abolished, it suggests an sst2-dependent mechanism.
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Use of sst2 knockout models: If available, repeat the experiment in neuronal cultures or animals lacking the sst2 receptor. The absence of the excitatory effect in these models would provide strong evidence for sst2 involvement.
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Dose-response analysis: Carefully titrate the concentration of L-803,087. The excitatory effects may only manifest at higher concentrations where off-target activity becomes more pronounced.
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Issue: Conflicting Memory Phenotypes
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Symptom: Observing both impairment in one memory task (e.g., spatial memory) and enhancement in another (e.g., cued memory) with L-803,087 administration.
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Possible Cause: Differential roles of sst4 and potentially sst2 receptors in distinct memory circuits.
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Troubleshooting Steps:
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Region-specific administration: If technically feasible, administer L-803,087 directly into the brain regions of interest (e.g., hippocampus for spatial memory, striatum for cued memory) to isolate its effects.
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Pharmacological dissection: Use sst2 antagonists in conjunction with L-803,087 to see if the enhancement in cued memory is affected, which could point to an sst2-mediated off-target effect.
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Behavioral paradigm selection: Choose behavioral tasks that are well-characterized to be dependent on specific brain regions and receptor systems to better interpret the effects of L-803,087.
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Quantitative Data
Table 1: Binding Affinity (Ki) of L-803,087 for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. sst4 |
| sst1 | 199 | ~284-fold |
| sst2 | 4720 | ~6743-fold |
| sst3 | 1280 | ~1829-fold |
| sst4 | 0.7 | - |
| sst5 | 3880 | ~5543-fold |
Data sourced from MedchemExpress.
Experimental Protocols
Key Experiment: Radioligand Binding Assay for Somatostatin Receptors
This protocol provides a generalized methodology for determining the binding affinity of L-803,087 to different somatostatin receptor subtypes.
Objective: To determine the inhibition constant (Ki) of L-803,087 for sst1, sst2, sst3, sst4, and sst5 receptors.
Materials:
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Cell lines stably expressing individual human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells)
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Membrane preparation from these cells
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Radioligand specific for somatostatin receptors (e.g., [125I]Tyr11-SRIF-14)
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L-803,087
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Non-specific binding control (e.g., high concentration of unlabeled somatostatin)
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4)
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Scintillation fluid
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Scintillation counter
Procedure:
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Membrane Preparation:
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Culture cells expressing the target receptor to a high density.
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Harvest the cells and homogenize them in a cold buffer.
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Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at a high speed to pellet the membranes.
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Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
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Binding Assay:
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In a microplate, add the following to each well:
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Binding buffer
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A fixed concentration of the radioligand
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Increasing concentrations of L-803,087 (for competition curve)
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For total binding wells, add buffer instead of L-803,087.
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For non-specific binding wells, add a high concentration of unlabeled somatostatin.
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Add the cell membrane preparation to initiate the binding reaction.
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Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
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Separation and Counting:
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Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.
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Place the filters in scintillation vials with scintillation fluid.
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Measure the radioactivity in a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding as a function of the log concentration of L-803,087.
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Fit the data to a one-site competition model to determine the IC50 value (the concentration of L-803,087 that inhibits 50% of the specific binding).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Visualizations
Caption: L-803,087 on-target signaling via sst4 and potential off-target interaction with sst2.
Caption: Workflow for identifying and validating potential off-target effects of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Somatostatin receptor subtypes 2 and 4 affect seizure susceptibility and hippocampal excitatory neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hippocampal SSTR4 somatostatin receptors control the selection of memory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in L-803087 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in in vivo studies involving the selective somatostatin receptor 4 (SSTR4) agonist, L-803087.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the somatostatin receptor subtype 4 (SSTR4).[1] Its mechanism of action involves binding to and activating SSTR4, which is a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase and modulation of mitogen-activated protein kinases, ultimately influencing neurotransmitter release and neuronal excitability.[2] In the brain, SSTR4 activation has been shown to reduce excessive glutamate release in regions like the amygdala, which is implicated in stress and anxiety.[2][3]
Q2: What are the common research applications of this compound in in vivo studies?
A2: this compound is primarily used in neuroscience research to investigate the role of SSTR4 in various physiological and pathological processes. Common applications include studying its potential as an anxiolytic, antidepressant, and analgesic agent. It is also used to explore its effects on learning and memory, seizure susceptibility, and neurogenic inflammation.
Q3: What are the most critical factors to control to minimize variability in this compound in vivo studies?
A3: To minimize variability, it is crucial to control the following factors:
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Animal Model: The choice of species and strain can significantly impact results. Different mouse strains, for instance, exhibit varying baseline behaviors in anxiety and depression models and can respond differently to antidepressant drugs.
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Sex: Sex differences in somatostatin receptor expression and signaling have been reported, which can influence behavioral and physiological outcomes.
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Stress: The stress level of the animals can alter SSTR4 expression and influence the effects of this compound. Consistent and gentle handling procedures are essential.
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Drug Formulation and Administration: The vehicle, route of administration, and injection procedure must be consistent across all animals.
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Environmental Conditions: Housing conditions, light-dark cycle, and noise levels should be standardized to avoid confounding behavioral results.
Q4: Is there a known formulation for dissolving this compound for in vivo use?
A4: Specific, validated formulation protocols for this compound are not widely published. However, based on its chemical properties (often supplied as a trifluoroacetate salt) and general practices for poorly water-soluble compounds, a common approach is to first dissolve the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. It is critical to ensure the final concentration of the organic solvent is low (typically <10%) to avoid vehicle-induced toxicity.
Q5: What is the recommended storage for this compound?
A5: this compound trifluoroacetate salt should be stored at -20°C. Stock solutions are typically stable for up to 6 months when stored at -80°C and for 1 month at -20°C. It is recommended to prepare fresh working dilutions for each experiment to ensure stability and potency.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for each animal. For intracerebral injections, verify cannula placement histologically post-experiment. Use a consistent injection volume and rate. |
| Animal Stress | Acclimate animals to the experimental room and handling procedures for a sufficient period before starting the experiment. Handle animals gently and consistently. Minimize noise and other stressors in the animal facility. |
| Sex Differences | Analyze data from male and female animals separately, as sex can significantly influence the outcomes of behavioral tests and the effects of SSTR4 agonists. |
| Animal Strain Variability | Be aware of the known behavioral and physiological differences between rodent strains. If possible, use the same strain across all related experiments. |
| Circadian Rhythm Effects | Conduct behavioral testing at the same time of day for all animals to minimize variability due to circadian fluctuations in hormone levels and activity. |
Issue 2: Poor or Unexpected Drug Efficacy
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Formulation/Solubility | This compound may have poor aqueous solubility. Ensure the compound is fully dissolved in the vehicle before administration. Consider using a co-solvent system (e.g., DMSO/saline) or a commercially available formulation vehicle designed for poorly soluble compounds. Always include a vehicle-only control group to account for any effects of the formulation itself. |
| Drug Degradation | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -80°C for long-term storage. |
| Inappropriate Dosing | Conduct a dose-response study to determine the optimal dose for the desired effect in your specific animal model and behavioral paradigm. Doses reported in the literature can be a starting point, but may require optimization. |
| Pharmacokinetic Issues | The route of administration significantly impacts drug bioavailability and brain penetration. Consider the pharmacokinetic properties of this compound (if available) or similar SSTR4 agonists when designing your study. For central effects, direct intracerebral administration may be necessary if blood-brain barrier penetration is low. |
Quantitative Data Tables
Table 1: Dose-Dependent Effects of this compound on Behavioral and Physiological Readouts in Rodents
| Animal Model | Administration Route | Dose | Behavioral/Physiological Test | Observed Effect | Reference |
| Mice | Intrahippocampal | 0.1, 1, 10 ng/mouse | Water Maze (Place Memory) | Dose-dependent impairment of place memory formation. | |
| Mice | Intrahippocampal | 0.1, 1, 10 ng/mouse | Water Maze (Cue Memory) | Dose-dependent enhancement of cue-based memory formation. | |
| Mice | Intrahippocampal | Not specified | Forced Swim Test (FST) | Reduced immobility time. | |
| Mice | Systemic (i.p.) | 10, 30 mg/kg | Pavlovian Fear Conditioning | Dose-dependent attenuation of freezing behavior. | |
| Rats | Systemic (i.p.) | 3, 10 mg/kg | Amygdala Glutamate Release (in response to stress) | Attenuation of restraint stress-induced glutamate release. | |
| Mice | Not specified | 5 nmol | Kainate-induced Seizures | Increased seizure activity. |
Experimental Protocols
Protocol 1: General Protocol for Systemic Administration of this compound in Mice
Note: This is a general protocol and may require optimization for your specific experimental conditions.
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Preparation of this compound Solution:
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Based on the desired final concentration and dosing volume, calculate the required amount of this compound.
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Prepare a stock solution by dissolving this compound trifluoroacetate in 100% DMSO (e.g., at 10 mg/mL).
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For the working solution, dilute the stock solution in sterile saline (0.9% NaCl) to the final desired concentration. The final DMSO concentration should ideally be below 10% to minimize toxicity. For example, to achieve a 1 mg/mL final solution with 10% DMSO, dilute 1 part of the 10 mg/mL stock solution with 9 parts of sterile saline.
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Prepare a vehicle control solution with the same final concentration of DMSO in saline.
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Vortex the solutions thoroughly to ensure complete mixing. Prepare fresh on the day of the experiment.
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-
Administration:
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Weigh each mouse to determine the exact injection volume. A typical injection volume for intraperitoneal (i.p.) administration is 10 mL/kg.
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Gently restrain the mouse and administer the calculated volume of the this compound solution or vehicle control via i.p. injection.
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Administer the drug at a consistent time before the behavioral test, based on the expected time to peak effect (if known) or on previous studies. A common pre-treatment time is 30 minutes.
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Protocol 2: General Protocol for Intrahippocampal Injection of this compound in Mice
Note: This protocol requires stereotaxic surgery and should be performed under aseptic conditions with appropriate anesthesia and analgesia, following institutional animal care and use guidelines.
-
Preparation of this compound Solution:
-
Prepare the this compound solution in sterile artificial cerebrospinal fluid (aCSF) or saline. Due to the small injection volume, a higher concentration stock in DMSO may be prepared first and then diluted in aCSF to the final concentration, ensuring the final DMSO concentration is minimal (e.g., <1%).
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Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
-
Stereotaxic Surgery and Injection:
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Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
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Secure the mouse in a stereotaxic frame.
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Surgically expose the skull and identify the coordinates for the dorsal hippocampus relative to bregma (e.g., AP: -2.0 mm, ML: ±1.5 mm, DV: -1.8 mm). These coordinates may need to be adjusted based on the mouse strain and age.
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Drill a small hole through the skull at the target coordinates.
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Lower a microinjection cannula connected to a Hamilton syringe to the target depth.
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Infuse a small volume (e.g., 0.5-1.0 µL per hemisphere) of the this compound solution or vehicle control at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to allow for diffusion and minimize tissue damage.
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Leave the injection needle in place for a few minutes post-injection to prevent backflow.
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Slowly retract the needle, suture the incision, and provide post-operative care, including analgesia.
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Allow for a recovery period before behavioral testing.
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Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via the SSTR4 receptor.
Caption: General experimental workflow for in vivo studies with this compound.
References
issues with L-803087 solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-803087 (also known as TAK-242 or Resatorvid). The information below directly addresses common issues related to the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer for an in vitro experiment. What is the recommended solvent?
A1: this compound has very low solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][2] Ethanol is also a suitable solvent.[2] For in vitro cell-based assays, it is crucial to first prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q2: What is the maximum concentration of DMSO that is safe for my cell cultures?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%.[3] However, the tolerance to DMSO can be cell-line dependent. It is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects on your specific cells.
Q3: My this compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds like this compound. To minimize precipitation, it is recommended to perform serial dilutions of your high-concentration DMSO stock to create intermediate stocks. Then, add a small volume of the appropriate intermediate stock to your pre-warmed aqueous medium and vortex immediately to ensure rapid and uniform dispersion.[4] A stepwise dilution process can help prevent the compound from crashing out of solution.
Q4: Can I use co-solvents other than DMSO to improve the aqueous solubility of this compound?
A4: Yes, for certain applications, particularly in vivo studies, co-solvents are used to formulate this compound. Common co-solvents include PEG300 and Tween 80. However, for in vitro cell culture, the potential toxicity of these co-solvents at effective concentrations needs to be carefully evaluated. For most in vitro work, preparing a concentrated stock in DMSO is the standard and recommended method.
Troubleshooting Guides
Issue: Precipitate Formation in Cell Culture Medium
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Cause 1: High Final Concentration of this compound. The concentration of this compound may exceed its solubility limit in the final aqueous medium.
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Solution: Lower the final working concentration of this compound. Determine the maximum soluble concentration through a kinetic solubility assay.
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Cause 2: Improper Dilution Technique. Adding a large volume of concentrated DMSO stock directly to the aqueous medium can cause localized supersaturation and precipitation.
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Solution: Employ a serial dilution strategy. Prepare intermediate DMSO stock solutions and add a small volume to the pre-warmed medium with vigorous mixing.
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Cause 3: Low Temperature. The solubility of many compounds, including this compound, is lower at reduced temperatures.
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Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
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Issue: Inconsistent Experimental Results
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Cause 1: Incomplete Dissolution of Stock Solution. If the initial DMSO stock solution is not fully dissolved, the actual concentration will be lower than calculated, leading to variability.
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Solution: After dissolving this compound in DMSO, visually inspect the solution against a light source to ensure there are no visible particulates. Gentle warming to 37°C and brief sonication can aid in complete dissolution.
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Cause 2: Adsorption to Labware. Hydrophobic compounds can adsorb to plastic surfaces of pipette tips and tubes, reducing the effective concentration.
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Solution: Use low-binding plasticware for preparing and storing your this compound solutions. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can also help minimize non-specific binding, but its compatibility with your specific assay should be verified.
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Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥18.09 mg/mL | Recommended for stock solutions. |
| Ethanol | ≥100.6 mg/mL | Suitable for stock solutions. |
| Dimethylformamide (DMF) | ~10 mg/mL | An alternative organic solvent for stock solutions. |
| Phosphate Buffered Saline (PBS), pH 7.4 | Very Low | Specific quantitative data is not readily available, but it is known to be poorly soluble in aqueous buffers. Kinetic solubility assays are recommended to determine the practical working concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
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Materials:
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This compound powder
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100% sterile DMSO
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Sterile, low-binding microcentrifuge tubes
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Vortex mixer
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Sonicator water bath (optional)
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Procedure: a. Weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. d. If necessary, briefly sonicate the tube in a water bath to aid dissolution. e. Visually inspect the solution for any undissolved particles. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.
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Materials:
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This compound DMSO stock solution (e.g., 10 mM)
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Aqueous buffer (e.g., PBS, pH 7.4)
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96-well microtiter plate
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Nephelometer or UV spectrophotometer
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Incubator
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Procedure: a. Dispense a small volume (e.g., 5 µL) of the this compound DMSO stock solution into the wells of a microtiter plate. b. Add the aqueous buffer to each well to achieve the desired final concentrations of this compound. c. Mix the contents thoroughly. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours). e. Measure the light scattering using a nephelometer or, after filtering, the UV absorbance of the filtrate to determine the concentration of the dissolved compound.
Visualizations
Caption: this compound inhibits TLR4 signaling pathways.
References
interpreting unexpected results with L-803087
Welcome to the technical support center for L-803,087. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of L-803,087 and to help interpret unexpected experimental results.
Overview of L-803,087
L-803,087 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (SST4). It is widely used as a research tool to investigate the physiological roles of the SST4 receptor, which is involved in processes such as pain perception, inflammation, and neurological disorders. Understanding its expected mechanism of action is crucial for interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-803,087?
A1: L-803,087 acts as a selective agonist for the somatostatin receptor 4 (SST4), which is a G-protein coupled receptor (GPCR). Upon binding, it typically initiates a signaling cascade via inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate other pathways, including the activation of mitogen-activated protein kinase (MAPK) cascades.[1][2]
Q2: What are the expected cellular or physiological outcomes of SST4 receptor activation by L-803,087?
A2: The expected outcomes depend on the biological system under investigation. Generally, activation of SST4 by L-803,087 is associated with analgesic, anti-inflammatory, and antidepressant-like effects.[3][4] In neuronal cells, it can lead to hyperpolarization and a reduction in neuronal excitability. In immune cells, it can suppress the release of pro-inflammatory mediators.
Q3: How selective is L-803,087 for the SST4 receptor?
A3: L-803,087 exhibits high selectivity for the SST4 receptor. However, like any pharmacological tool, its selectivity is concentration-dependent. At very high concentrations, off-target effects at other somatostatin receptor subtypes (SST1, SST2, SST3, SST5) may occur.
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during experiments with L-803,087.
Q4: I am not observing the expected inhibitory effect of L-803,087 on cAMP production. What could be the reason?
A4: There are several potential reasons for this:
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Cellular Context: The expression and coupling of SST4 receptors to Gαi/o proteins can be cell-type specific. Confirm that your cell line or primary cells endogenously express functional SST4 receptors coupled to the adenylyl cyclase pathway.
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Agonist Concentration: Ensure you are using an appropriate concentration range. Perform a full dose-response curve to determine the optimal concentration.
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Assay Conditions: For Gαi-coupled receptors, the inhibitory effect on cAMP is often measured after stimulating adenylyl cyclase with an agent like forskolin. The concentration of forskolin needs to be optimized to create a sufficient signal window to observe inhibition.
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Reagent Integrity: Verify the integrity and purity of your L-803,087 compound. Improper storage or handling can lead to degradation.
Q5: My results show an unexpected increase in cell proliferation or survival after treatment with L-803,087, contrary to the expected anti-proliferative effects of somatostatin analogs.
A5: This could be due to several factors:
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Receptor Subtype Specificity: While some somatostatin receptors (like SST2 and SST5) are strongly linked to anti-proliferative effects, the role of SST4 in cell proliferation is less defined and can be context-dependent.
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Signaling Pathway Crosstalk: L-803,087, through SST4, can activate the MAPK/ERK signaling pathway.[5] In some cell types, this pathway is pro-proliferative. You may be observing a dominant effect of this pathway over the cAMP-mediated effects.
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Off-Target Effects: At high concentrations, L-803,087 might interact with other receptors or signaling molecules that promote cell proliferation. It is crucial to use the lowest effective concentration and include appropriate controls.
Q6: I am observing contradictory results in different cell lines. Why might this be?
A6: This phenomenon, known as "system bias," is common in GPCR research. The cellular environment significantly influences receptor signaling. Differences in the expression levels of the receptor, G-proteins, effector enzymes (like adenylyl cyclase isoforms), and scaffolding proteins can all lead to different downstream effects of L-803,087 in various cell lines.
Data Presentation
Table 1: Binding Affinity of L-803,087 for Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. SST4) |
| sst1 | 199 | ~284x |
| sst2 | 4720 | ~6743x |
| sst3 | 1280 | ~1829x |
| sst4 | 0.7 | 1x |
| sst5 | 3880 | ~5543x |
This data highlights the high selectivity of L-803,087 for the SST4 receptor.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is for measuring the ability of L-803,087 to inhibit forskolin-stimulated cAMP production in a cell line expressing the SST4 receptor.
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Cell Plating: Plate CHO-K1 cells stably expressing the human SST4 receptor in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Compound Preparation: Prepare a serial dilution of L-803,087 in stimulation buffer.
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Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with 50 µL of the L-803,087 dilutions for 15 minutes at 37°C.
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Stimulation: Add 50 µL of a pre-determined concentration of forskolin (e.g., 10 µM) to each well and incubate for 30 minutes at 37°C.
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Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
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Data Analysis: Plot the measured cAMP levels against the log concentration of L-803,087 and fit the data to a sigmoidal dose-response curve to determine the IC50.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK pathway by L-803,087.
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Cell Culture and Starvation: Culture cells expressing the SST4 receptor to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
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Treatment: Treat the cells with varying concentrations of L-803,087 for different time points (e.g., 5, 10, 15, 30 minutes). Include an untreated control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the bands using an ECL substrate and an imaging system.
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Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
Visualizations
Caption: Canonical signaling pathway of the SST4 receptor upon activation by L-803,087.
Caption: A logical workflow for troubleshooting unexpected experimental results with L-803,087.
References
- 1. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]
- 2. SSTR4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin Receptor 4 Agonism Normalizes Stress-Related Excessive Amygdala Glutamate Release and Pavlovian Aversion Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-opioid receptor and somatostatin receptor-4 heterodimerization: possible implications in modulation of pain associated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for L-803087 Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of L-803087 degradation in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound degradation?
A: Yes, inconsistent results are a common sign of compound instability. Degradation of this compound can lead to a decreased effective concentration of the active compound, resulting in diminished or variable biological effects over time. It is crucial to assess the stability of this compound under your specific experimental conditions.[1]
Q2: What are the primary factors that can cause this compound to degrade in my experiments?
A: Several factors can contribute to the degradation of this compound in solution:
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Temperature: Elevated temperatures, such as the 37°C used in cell culture incubators, can accelerate the rate of chemical degradation.[1]
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pH: The pH of the culture medium or buffer solution can significantly impact the stability of this compound.
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Light: Exposure to light, particularly in the UV spectrum, can cause photodegradation of the compound.[1]
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Oxidation: The presence of dissolved oxygen in the medium can lead to oxidative degradation.[1]
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Enzymatic Degradation: If you are using serum-containing media or cell lysates, enzymes present in these biological matrices can metabolize and degrade this compound.[1]
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Interactions with Media Components: Certain components within the cell culture medium could potentially react with and degrade this compound.
Q3: How should I prepare and store this compound stock solutions to maximize stability?
A: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solutions.
| Storage Condition | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquoting is still highly recommended. |
Data compiled from supplier recommendations.
Q4: What is the best solvent to use for my this compound stock solution?
A: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for dissolving compounds like this compound. The choice of solvent can impact both solubility and stability. It is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it further in your aqueous experimental medium. Keep the final DMSO concentration in your assay low (typically below 0.5%) to minimize solvent-induced cellular toxicity.
Q5: How do I determine if this compound is degrading in my long-term cell culture experiment?
A: A time-course stability study is the most direct way to assess the degradation of this compound in your specific cell culture medium. This involves incubating this compound in the medium at 37°C and collecting samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the parent this compound compound in these samples is then quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the concentration over time indicates degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in long-term experiments.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of this compound in the culture medium. | 1. Perform a stability study: Determine the half-life of this compound in your specific medium and under your experimental conditions. 2. Frequent media changes: Replenish the culture medium with freshly prepared this compound at intervals shorter than its half-life to maintain a more consistent effective concentration. 3. Protect from light: Use amber-colored tubes and plates, and minimize light exposure during handling and incubation. |
| High variability between replicate experiments | Inconsistent concentration of active this compound due to degradation or improper handling. | 1. Aliquot stock solutions: Avoid repeated freeze-thaw cycles of the main stock solution by preparing and using single-use aliquots. 2. Consistent preparation: Ensure that working solutions are prepared fresh from a validated stock solution for each experiment. 3. Control for solvent effects: Maintain a consistent final concentration of the vehicle solvent (e.g., DMSO) across all experimental and control groups. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the working concentration. | 1. Check solubility limits: Ensure that the final concentration of this compound does not exceed its solubility in the culture medium. 2. Optimize solvent use: Prepare a more concentrated stock solution in a suitable solvent like DMSO and use a smaller volume to achieve the final desired concentration, ensuring the final solvent concentration is not cytotoxic. |
Experimental Protocols
Protocol 1: Time-Course Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium over time.
Materials:
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This compound
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Anhydrous DMSO
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Sterile cell culture medium (e.g., DMEM/F-12 with 10% FBS)
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Sterile microcentrifuge tubes
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Incubator (37°C, 5% CO2)
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HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Time point 0 (T=0): Immediately after spiking, collect an aliquot of the medium. This will serve as your baseline concentration.
-
Incubation: Place the remaining medium in a sterile container in a 37°C, 5% CO2 incubator.
-
Time-course sampling: Collect aliquots of the medium at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Sample processing: For each time point, precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of the collected medium. Vortex and centrifuge at high speed to pellet the proteins. Transfer the supernatant to a new tube for analysis.
-
Analytical quantification: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Signaling Pathway of sst4 Receptor Activation by this compound
Caption: Activation of the sst4 receptor by this compound leads to the inhibition of adenylate cyclase.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining the stability of this compound in cell culture media.
References
Technical Support Center: Addressing Inconsistent L-803087 Agonist Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the inconsistent agonist activity of L-803087, a potent and selective somatostatin receptor 4 (SSTR4) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (SSTR4).[1] SSTR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] This signaling cascade is involved in various physiological processes, including the modulation of neuronal activity.
Q2: How selective is this compound for SSTR4 over other somatostatin receptor subtypes?
A2: this compound exhibits high selectivity for the human SSTR4. Its binding affinity (Ki) for SSTR4 is in the low nanomolar range, while it has significantly lower affinity for other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5).
Q3: What are the common applications of this compound in research?
A3: this compound is frequently used as a pharmacological tool to investigate the physiological and pathophysiological roles of SSTR4. Its applications include studying neuronal signaling, pain perception, and its potential as a therapeutic agent for neurological disorders.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For in vitro assays, this compound is typically dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution. It is crucial to ensure complete dissolution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Inconsistent this compound Activity
Q1: I am observing a weaker than expected or no response with this compound in my cAMP assay. What could be the cause?
A1: Several factors could contribute to a diminished response in a cAMP assay:
-
Cell Line Health and Receptor Expression: Ensure your cells (e.g., CHO-K1, HEK293) are healthy and have a high level of SSTR4 expression. Low receptor density can lead to a weak signal. The C-terminus of SSTR4 is important for its membrane expression and signaling.
-
Forskolin Concentration: In cAMP assays for Gi-coupled receptors, forskolin is used to stimulate adenylyl cyclase. The concentration of forskolin needs to be optimized to create a sufficient signal window to observe inhibition by this compound.
-
Compound Integrity: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Assay Protocol: Review your assay protocol. Ensure adequate incubation times for both this compound and forskolin. The cell density per well should also be optimized.
Q2: The potency (EC50) of this compound varies significantly between different experiments or cell lines. Why is this happening?
A2: Variability in EC50 values is a common issue and can be attributed to:
-
Biased Agonism: this compound, like other GPCR ligands, may exhibit biased agonism. This means it can preferentially activate certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment). The observed potency will depend on the specific signaling pathway being measured.
-
Cellular Context: The signaling machinery (e.g., G proteins, kinases, scaffolding proteins) can differ between cell lines (e.g., HEK293 vs. CHO-K1). This "system bias" can influence how a receptor responds to an agonist, leading to different EC50 values.
-
Receptor Dimerization: SSTR4 can form homodimers and heterodimers with other somatostatin receptor subtypes (e.g., SSTR1, SSTR5) or other GPCRs like the δ-opioid receptor. Dimerization can alter the pharmacological properties and signaling outcomes of the receptor, thus affecting the measured potency of this compound.
-
Assay Conditions: Minor variations in assay conditions such as cell density, incubation time, and reagent concentrations can significantly impact the calculated EC50.
Q3: I am trying to measure this compound-induced calcium mobilization, but I am not seeing a response. Is this expected?
A3: SSTR4 is a Gi-coupled receptor, which does not typically signal through the Gq pathway to induce intracellular calcium release. To measure a calcium response with a Gi-coupled receptor, you often need to co-express a promiscuous G-protein, such as Gα16 or a chimeric Gαq/i, which redirects the signal to the phospholipase C (PLC) pathway, leading to calcium mobilization. If you are using a cell line that does not endogenously express a G-protein that couples SSTR4 to PLC, you will likely not observe a calcium signal.
Q4: My results with this compound are not reproducible. What steps can I take to improve consistency?
A4: To enhance reproducibility:
-
Standardize Protocols: Maintain strict adherence to your experimental protocols, including cell culture conditions (passage number, confluency), reagent preparation, and incubation times.
-
Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Control Experiments: Always include appropriate positive and negative controls. For SSTR4, somatostatin-14 can be used as a reference agonist.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or contaminated.
-
Thorough Mixing: Ensure that the compound is thoroughly mixed in the assay plate to avoid concentration gradients.
Quantitative Data
Table 1: this compound Binding Affinity (Ki) at Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) | Selectivity vs. SSTR4 |
| SSTR1 | 199 | ~284-fold |
| SSTR2 | 4720 | ~6743-fold |
| SSTR3 | 1280 | ~1829-fold |
| SSTR4 | 0.7 | - |
| SSTR5 | 3880 | ~5543-fold |
Data compiled from MedchemExpress product information.
Note on EC50 Values: The functional potency (EC50) of this compound is highly dependent on the cell line, the specific signaling pathway being assayed (e.g., cAMP inhibition, β-arrestin recruitment), and the overall experimental conditions. Due to the principles of biased agonism and system bias, a single EC50 value is not universally applicable. Researchers should determine the EC50 empirically under their specific experimental setup.
Experimental Protocols
Protocol 1: SSTR4-Mediated cAMP Inhibition Assay in CHO-K1 Cells
This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP production by this compound in CHO-K1 cells stably expressing human SSTR4.
Materials:
-
CHO-K1 cells stably expressing human SSTR4
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Cell Preparation:
-
Culture CHO-K1-hSSTR4 cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer to the desired density (typically 2,000-5,000 cells/well, requires optimization).
-
-
Agonist Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
-
Assay Execution:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the this compound dilutions to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Prepare a solution of forskolin in assay buffer (the final concentration needs to be optimized, typically around the EC80 of forskolin for cAMP production in your cell line) containing IBMX (to prevent cAMP degradation, typically 0.5 mM).
-
Add 10 µL of the forskolin/IBMX solution to all wells except the basal control.
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition).
-
Plot the normalized response versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: SSTR4-Mediated Calcium Mobilization Assay in HEK293 Cells
This protocol describes the measurement of intracellular calcium in response to this compound in HEK293 cells co-expressing SSTR4 and a promiscuous G-protein.
Materials:
-
HEK293 cells
-
Plasmids for human SSTR4 and a promiscuous G-protein (e.g., Gα16)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Probenecid (optional, to prevent dye leakage)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with the SSTR4 and Gα16 plasmids using a suitable transfection reagent.
-
24 hours post-transfection, seed the cells into 384-well plates and incubate for another 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (if used) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 60 minutes at 37°C, then for 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Calcium Flux Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to add the this compound dilutions to the cell plate and immediately begin recording the fluorescence signal over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak minus baseline) for each well.
-
Normalize the data to a vehicle control (0% response) and a maximal response from a reference agonist (100% response).
-
Plot the normalized response versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
Caption: SSTR4 signaling pathways upon this compound activation.
Caption: A typical experimental workflow for determining this compound potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. C-tail mediated modulation of somatostatin receptor type-4 homo- and heterodimerizations and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer’s Disease and Other Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
L-803087 Technical Support Center: Quality Control and Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of L-803087, a potent and selective somatostatin sst4 receptor agonist. The information provided is based on established principles for small molecule drug substances and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for assessing the purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for determining the purity of small molecule compounds like this compound.[1][2] Specifically, a reverse-phase HPLC (RP-HPLC) method coupled with a UV detector is a standard approach.[3] Mass spectrometry (MS) can also be used for identity confirmation and characterization of impurities.[4]
Q2: What are the typical purity specifications for an active pharmaceutical ingredient (API) like this compound for research and pre-clinical use?
A2: For early-phase development, a typical purity specification for a drug substance is ≥97.0%.[5] Individual specified impurities should generally be controlled at ≤1.0%, while any single unspecified impurity is often limited to ≤0.10%. The total impurities are also typically controlled, with an upper limit often around 3.0%, though this can be justified to be higher based on toxicological data.
Q3: How should this compound be stored to ensure its stability?
A3: As a small molecule drug substance, this compound should be stored in well-closed containers at controlled room temperature or refrigerated conditions, protected from light and moisture, unless specific stability studies indicate otherwise. Stability studies should be conducted according to ICH guidelines to establish a re-test period and optimal storage conditions.
Q4: What are the key parameters to consider when developing an HPLC method for this compound?
A4: Key parameters for HPLC method development include the selection of the appropriate column (e.g., C18), mobile phase composition (including pH and organic modifier), flow rate, column temperature, and detector wavelength. The goal is to achieve adequate resolution between the main peak (this compound) and any potential impurities or degradation products.
Q5: What should I do if I observe unexpected peaks in my HPLC chromatogram for this compound?
A5: Unexpected peaks could be impurities from the synthesis, degradation products, or contaminants. It is important to investigate the source of these peaks. This can involve stress testing (e.g., exposure to acid, base, heat, light, and oxidation) to intentionally degrade the sample and see if the unknown peaks are generated. Further characterization using a mass spectrometer (LC-MS) can help identify the structure of these unknown peaks.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | - No injection or incorrect injection volume.- Detector issue (e.g., lamp off).- Incorrect mobile phase composition. | - Verify injector function and sample volume.- Check detector status and lamp.- Confirm mobile phase preparation and composition. |
| Peak Tailing | - Column overload.- Secondary interactions with the stationary phase.- Dead volume in the system. | - Reduce sample concentration or injection volume.- Adjust mobile phase pH or use a different column.- Check and tighten all fittings. |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- Column collapse. | - Dissolve the sample in the mobile phase or a weaker solvent.- Replace the column if it has been used with incompatible solvents or pressures. |
| Split Peaks | - Clogged column inlet frit.- Channeling in the column packing.- Co-elution of an impurity. | - Reverse-flush the column.- Replace the column if the problem persists.- Optimize the mobile phase to improve separation. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase.- Detector fluctuation. | - Degas the mobile phase.- Prepare fresh mobile phase using high-purity solvents.- Allow the detector to warm up properly. |
| Retention Time Shifts | - Change in mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Replace the column if it is old or has been subjected to harsh conditions. |
Data Presentation
Table 1: Typical Quality Control Specifications for this compound Drug Substance
| Test | Acceptance Criteria | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identification | The retention time of the major peak in the chromatogram of the Assay preparation corresponds to that in the chromatogram of the Standard preparation, as obtained in the Assay. | HPLC-UV |
| Assay | 97.0% to 103.0% (on anhydrous basis) | HPLC-UV |
| Purity (by HPLC) | ||
| - Any individual specified impurity | ≤ 1.0% | HPLC-UV |
| - Any individual unspecified impurity | ≤ 0.10% | HPLC-UV |
| - Total impurities | ≤ 3.0% | HPLC-UV |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Residual Solvents | Meets the requirements of USP <467> | Gas Chromatography (GC) |
Table 2: Recommended Stability Study Conditions (ICH Guidelines)
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
1. Objective: To determine the purity of this compound and quantify any related impurities using a reverse-phase HPLC method.
2. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable buffer)
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
4. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound
-
Injection Volume: 10 µL
5. Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the this compound sample in the same manner as the standard preparation.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 2.0.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the percentage purity of the sample by area normalization. The percentage of any impurity is calculated by dividing the area of the impurity peak by the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for HPLC Purity Assessment of this compound.
References
Technical Support Center: L-803087 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in L-803087 binding assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound binding experiments, presented in a question-and-answer format.
Issue 1: High Non-Specific Binding
-
Question: My this compound binding assay shows high background signal, making it difficult to determine specific binding. What are the possible causes and solutions?
-
Answer: High non-specific binding (NSB) can obscure the specific binding of this compound to the sst4 receptor. Here are the common causes and recommended solutions:
-
Inadequate Blocking: The filter or plate surfaces may have unoccupied sites that bind the radioligand non-specifically.
-
Solution: Pre-soak the filters (e.g., GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to block non-specific binding sites.[1] For plate-based assays, consider using blocking agents like bovine serum albumin (BSA) or casein.
-
-
Suboptimal Buffer Composition: The assay buffer may be promoting non-specific interactions.
-
Solution: Optimize the buffer composition. Ensure the pH and ionic strength are appropriate for sst4 receptor binding. Sometimes, including a small amount of a mild detergent can help reduce non-specific interactions.
-
-
Excessive Radioligand Concentration: Using a very high concentration of the radiolabeled ligand can lead to increased non-specific binding.
-
Solution: Use a radioligand concentration at or below the Kd value for the receptor.[2] This minimizes non-specific interactions while still providing a sufficient signal for specific binding.
-
-
Improper Washing: Insufficient or ineffective washing steps may not adequately remove the unbound radioligand.
-
Solution: Increase the number of washes with ice-cold wash buffer immediately after filtration.[3] Ensure the wash volume is sufficient to thoroughly rinse the filters.
-
-
Issue 2: Low or No Specific Binding Signal
-
Question: I am not observing a clear specific binding signal for this compound. What could be wrong?
-
Answer: A weak or absent specific binding signal can be due to several factors related to the receptor, ligand, or assay conditions.
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Low Receptor Expression: The cells or tissues used may have a low density of sst4 receptors.
-
Solution: Verify the expression level of the sst4 receptor in your preparation using a validated method (e.g., Western blot, qPCR). If using a cell line, ensure you are using a clone with high receptor expression.
-
-
Degraded Ligand or Receptor: this compound or the sst4 receptor may have degraded due to improper storage or handling.
-
Solution: Ensure this compound and the receptor preparations are stored at the recommended temperatures and handled according to the manufacturer's instructions. Aliquoting reagents can prevent repeated freeze-thaw cycles.
-
-
Suboptimal Incubation Time: The incubation time may not be sufficient to reach binding equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for this compound to reach equilibrium with the sst4 receptor.[2]
-
-
Incorrect Assay Conditions: The temperature, pH, or buffer components may not be optimal for binding.
-
Solution: The optimal incubation temperature for sst4 binding assays is typically 25-37°C.[1] Verify that the pH of your binding buffer is within the optimal range for the sst4 receptor (typically around 7.4).
-
-
Issue 3: Poor Reproducibility and High Variability
-
Question: My replicate data points for the this compound binding assay are inconsistent. How can I improve the reproducibility of my experiment?
-
Answer: Poor reproducibility can stem from inconsistencies in sample preparation and assay execution.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents, especially the radioligand and competitor, is a major source of variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents to minimize pipetting errors between wells.
-
-
Variable Incubation Times: Inconsistent incubation times across samples can lead to variable binding.
-
Solution: Stagger the addition of the radioligand or the termination of the assay to ensure that all samples are incubated for the same duration.
-
-
Incomplete Cell Lysis or Membrane Preparation: Inconsistent preparation of cell membranes can result in variable receptor concentrations across samples.
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Solution: Standardize the cell lysis and membrane preparation protocol. Ensure complete homogenization and consistent centrifugation steps.
-
-
Filter Seating and Washing: Improper seating of filters in the filtration apparatus or inconsistent washing can lead to variable loss of bound ligand.
-
Solution: Ensure filters are properly seated before filtration. Apply a consistent vacuum and washing procedure to all samples.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective agonist for the somatostatin receptor subtype 4 (sst4). The sst4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the key parameters to determine in an this compound binding assay? A2: The primary parameters determined are the dissociation constant (Kd), which represents the affinity of this compound for the sst4 receptor, and the maximum number of binding sites (Bmax), which indicates the density of the receptor in the preparation. In competition binding assays, the inhibitory constant (Ki) of a competing ligand is determined.
Q3: How do I determine non-specific binding in my assay? A3: Non-specific binding is determined by measuring the amount of radiolabeled this compound that binds in the presence of a high concentration of a non-labeled competing ligand that also binds to the sst4 receptor (e.g., unlabeled somatostatin or this compound itself). This saturating concentration of the unlabeled ligand will displace all specific binding of the radioligand, leaving only the non-specifically bound radioligand.
Q4: Can I use whole cells instead of cell membranes for the binding assay? A4: Yes, whole-cell binding assays can be performed. However, using isolated cell membranes is often preferred as it can reduce non-specific binding to other cellular components and provide a more direct measure of receptor binding.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and other ligands for somatostatin receptor subtypes.
| Ligand | Receptor Subtype | Ki (nM) |
| This compound | sst4 | 0.7 |
| This compound | sst1 | 199 |
| This compound | sst2 | 4720 |
| This compound | sst3 | 1280 |
| This compound | sst5 | 3880 |
| Somatostatin-14 | sst4 | 1.4 |
Experimental Protocols
Detailed Methodology for sst4 Receptor Radioligand Binding Assay
This protocol is adapted from a standard procedure for GPCR radioligand binding assays.
-
Membrane Preparation:
-
Harvest cells expressing the sst4 receptor and wash with ice-cold PBS.
-
Homogenize the cells in a lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Unlabeled competing ligand (for non-specific binding determination) or buffer.
-
Membrane preparation (typically 10-50 µg of protein).
-
Radiolabeled this compound (at a concentration near its Kd).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.5% PEI using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
-
Visualizations
Caption: this compound binding to the sst4 receptor activates the Gαi/o pathway.
Caption: Workflow for a typical this compound radioligand binding assay.
References
- 1. Ligand internalization and recycling by human recombinant somatostatin type 4 (h sst4) receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
Validating the Selectivity of L-803,087 for the Somatostatin Receptor Subtype 4 (sst4)
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the selectivity of the non-peptide agonist L-803,087 for the somatostatin receptor subtype 4 (sst4). For researchers in pharmacology and drug development, understanding the precise binding affinity and functional potency of a compound at its intended target relative to other receptors is paramount. This document presents a comparative overview of L-803,087's selectivity profile alongside other notable sst4-selective agonists, supported by experimental data and detailed methodologies.
Comparative Analysis of sst4 Agonist Selectivity
The selectivity of L-803,087 and other sst4 agonists is typically determined through radioligand binding assays and functional assays. The binding affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. Functional potency, often measured as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cellular assays, reflects the concentration of an agonist required to elicit a 50% response.
Binding Affinity Profile
The following table summarizes the binding affinities (Ki, in nM) of L-803,087 and two other well-characterized sst4-selective agonists, J-2156 and NNC 26-9100, across all five human somatostatin receptor subtypes. This data has been compiled from studies utilizing membranes from Chinese Hamster Ovary (CHO) cells individually expressing each human somatostatin receptor subtype.
| Compound | sst1 (Ki, nM) | sst2 (Ki, nM) | sst3 (Ki, nM) | sst4 (Ki, nM) | sst5 (Ki, nM) | Selectivity for sst4 vs. other subtypes |
| L-803,087 | 199[1][2] | 4720[1][2] | 1280[1] | 0.7 | 3880 | >280-fold |
| J-2156 | 588.8 | >5000 | 1400 | 1.2 | 540 | >400-fold |
| NNC 26-9100 | >600 | 621 | >600 | 6 | >600 | >100-fold |
As the data indicates, L-803,087 exhibits a high affinity for the sst4 receptor with a Ki of 0.7 nM, and demonstrates substantial selectivity, being over 280-fold more selective for sst4 compared to the other somatostatin receptor subtypes. J-2156 also shows high affinity and selectivity for sst4. NNC 26-9100 is another potent and selective sst4 agonist, albeit with a slightly lower affinity compared to L-803,087 and J-2156.
Functional Potency
The functional activity of sst4 agonists is often assessed by their ability to inhibit the production of cyclic AMP (cAMP) following stimulation of adenylyl cyclase by forskolin. The following table presents the available functional potency data (IC50 or EC50, in nM) for these compounds at the human sst4 receptor.
| Compound | Functional Assay | sst4 Potency (IC50/EC50, nM) |
| L-803,087 | cAMP Accumulation | Data not explicitly found in provided search results |
| J-2156 | Forskolin-stimulated cAMP inhibition | 0.05 (IC50) |
| NNC 26-9100 | Forskolin-induced cAMP accumulation | 2 (EC50) |
J-2156 is a highly potent agonist in functional assays, with an IC50 of 0.05 nM for the human sst4 receptor. NNC 26-9100 also demonstrates potent functional activity with an EC50 of 2 nM. While the functional effects of L-803,087 have been documented, specific EC50 or IC50 values for cAMP inhibition were not available in the provided search results.
Experimental Protocols
The data presented above is typically generated using the following standardized experimental protocols.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells are stably transfected to express a single subtype of the human somatostatin receptor (sst1, sst2, sst3, sst4, or sst5).
-
Cells are cultured to confluence, harvested, and then homogenized in a cold buffer.
-
The cell homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.
2. Binding Assay:
-
A constant concentration of a radioligand with high affinity for the target receptor (e.g., [¹²⁵I]-Somatostatin-14) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., L-803,087) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach binding equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the ability of an agonist to inhibit the production of the second messenger cyclic AMP (cAMP).
1. Cell Culture:
-
Cells expressing the sst4 receptor (e.g., CHO-K1 or HEK293 cells) are seeded in multi-well plates and grown to a specific confluency.
2. Assay Procedure:
-
The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are pre-incubated with increasing concentrations of the test agonist (e.g., L-803,087).
-
Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.
-
The incubation continues for a defined period at 37°C.
3. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.
4. Data Analysis:
-
The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation is determined as the EC50 or IC50 value.
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate the workflow of a competition binding assay and the downstream signaling pathway of the sst4 receptor.
Caption: Workflow of a competition binding assay for determining Ki values.
References
A Comparative Guide to sst4 Receptor Agonists: L-803087 and Alternatives
The somatostatin receptor subtype 4 (sst4) is a G protein-coupled receptor that has emerged as a promising therapeutic target for a variety of conditions, including pain, inflammation, and central nervous system disorders such as Alzheimer's disease and epilepsy.[1][2][3][4] Activation of the sst4 receptor is known to inhibit nociceptive and inflammatory processes.[3] This guide provides a comparative analysis of the potent and selective sst4 receptor agonist, L-803087, alongside other notable agonists, presenting key experimental data to aid researchers and drug development professionals in their selection of research tools.
Quantitative Comparison of sst4 Receptor Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other selective sst4 receptor agonists. The data highlights the affinity for the human sst4 receptor and selectivity against other somatostatin receptor subtypes.
| Agonist | sst4 Ki (nM) | Selectivity (Fold difference in Ki vs other subtypes) | sst4 EC50 (nM) | Notes |
| This compound | 0.7 | >280-fold selective over sst1, sst2, sst3, and sst5. Ki values for hsst1, hsst2, hsst3, and hsst5 are 199, 4720, 1280, and 3880 nM, respectively. | Not explicitly stated | A potent and highly selective non-peptide agonist. |
| J-2156 | 1.2 | >400-fold selective over other human sst subtypes. | Not explicitly stated | A high-affinity, selective non-peptide "superagonist". |
| NNC 26-9100 | 6 | >100-fold selective over other sst subtypes. Ki for sst2 is 621 nM. | 2 | A selective non-peptide full agonist. |
| TT-232 | Not explicitly stated | Shows affinity for sst1 and sst4. | 371.6 (cAMP inhibition) | A cyclic heptapeptide agonist. |
| Consomatin Fj1 | Not explicitly stated | Selective for sst4, with no discernible activity at sst2, sst3, and sst5 at 1 µM. | ~10 (G protein dissociation) | A venom-inspired cyclic peptide agonist. |
sst4 Receptor Signaling Pathway
Activation of the sst4 receptor, a member of the G protein-coupled receptor superfamily, initiates a cascade of intracellular events primarily through its coupling with Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, sst4 receptor activation modulates ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-dependent calcium channels, which leads to neuronal hyperpolarization. The receptor is also functionally coupled to the activation of the mitogen-activated protein (MAP) kinase cascade and protein tyrosine phosphatases.
Caption: sst4 receptor signaling cascade.
Experimental Protocols
The characterization of sst4 receptor agonists like this compound typically involves radioligand binding assays and functional assays to determine their affinity, selectivity, and potency.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for the sst4 receptor and other somatostatin receptor subtypes.
-
Cell Preparation: Chinese Hamster Ovary (CHO) or Baby Hamster Kidney (BHK) cells stably transfected to express individual human somatostatin receptor subtypes (hsst1, hsst2, hsst3, hsst4, hsst5) are used. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Conditions: The cell membranes are incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors) with a constant concentration of a suitable radioligand (e.g., [125I]SRIF-14 or [125I]SRIF-28).
-
Competition Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The reaction mixture is incubated (e.g., for 30-60 minutes at 25°C). Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Data Analysis: The radioactivity retained on the filters is measured using a gamma counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
a) Forskolin-Induced cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the sst4 signaling pathway.
-
Cell Culture: Stably transfected cells (e.g., BHK cells expressing the human sst4 receptor) are cultured in appropriate media.
-
Assay Procedure: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of various concentrations of the test agonist (e.g., NNC 26-9100).
-
cAMP Measurement: After incubation (e.g., 30 minutes at 37°C), the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., a radioimmunoassay or an enzyme-linked immunosorbent assay).
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation is determined as the EC50 value.
b) [35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the receptor upon agonist binding.
-
Membrane Preparation: Cell membranes from sst4-expressing cells are prepared as described for the binding assay.
-
Assay Conditions: Membranes are incubated in an assay buffer containing GDP, the test agonist at various concentrations, and [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation and Measurement: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. After incubation, the amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting after filtration.
-
Data Analysis: The concentration of the agonist that stimulates 50% of the maximal [35S]GTPγS binding is calculated as the EC50 value, representing the agonist's potency in activating G protein signaling.
References
A Comparative Analysis of the Selective SST4 Receptor Agonists: L-803087 and J-2156
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent selective somatostatin receptor subtype 4 (SST4) agonists: L-803087 and J-2156. Both compounds have emerged as valuable research tools for elucidating the physiological roles of the SST4 receptor, a promising therapeutic target for various conditions, including pain and inflammation. This document summarizes their key pharmacological properties, supported by experimental data, and outlines the methodologies employed in these critical studies.
Quantitative Data Summary
The following tables provide a structured overview of the binding affinities, selectivity, and functional potencies of this compound and J-2156 for the SST4 receptor.
Table 1: Comparative Binding Affinities (Ki) at Human Somatostatin Receptors
| Compound | sst1 (nM) | sst2 (nM) | sst3 (nM) | sst4 (nM) | sst5 (nM) |
| This compound | 199[1][2] | 4720[1][2] | 1280[1] | 0.7 | 3880 |
| J-2156 | >5000 | >5000 | 1400 | 1.2 | 540 |
Table 2: Selectivity Profile for SST4 Receptor
| Compound | Selectivity over sst1 | Selectivity over sst2 | Selectivity over sst3 | Selectivity over sst5 |
| This compound | >280-fold | >6700-fold | >1800-fold | >5500-fold |
| J-2156 | >400-fold | >400-fold | ~1167-fold | ~450-fold |
Table 3: Functional Activity (IC50) at SST4 Receptor
| Compound | Assay | Species | IC50 (nM) |
| J-2156 | cAMP Inhibition | Human | 0.05 |
| J-2156 | cAMP Inhibition | Rat | 0.07 |
In Vitro and In Vivo Performance
This compound
-
In Vitro: this compound has been shown to facilitate AMPA-mediated hippocampal synaptic responses. In hippocampal slices from wild-type mice, this compound (2 μM) caused a facilitation of these responses, an effect that was absent in slices from sst2 knock-out mice, suggesting a functional coupling between SST4 and sst2 receptors in this phenomenon.
-
In Vivo: In animal models, this compound has demonstrated effects on neuronal excitability. Intrahippocampal injection of this compound (5 nmol) was found to double seizure activity in wild-type mice induced by kainate.
J-2156
-
In Vitro: J-2156 acts as a full agonist at the SST4 receptor, potently inhibiting forskolin-stimulated cAMP production in cells expressing either human or rat SST4 receptors. In a [35S]GTPγS functional assay, J-2156 elicited a response two to three times larger than the endogenous ligands somatostatin-14 and somatostatin-28, earning it the classification of a "superagonist".
-
In Vivo: J-2156 has been extensively studied in various preclinical models of pain and inflammation. It has shown significant analgesic effects in the formalin test, a model of tonic pain, by inhibiting the nocifensive behavior in the second phase. In models of chronic inflammatory pain, such as adjuvant-induced arthritis in rats, prolonged treatment with J-2156 decreased mechanical allodynia. Furthermore, in a rat model of neuropathic pain induced by sciatic nerve ligation, J-2156 inhibited mechanical hyperalgesia. It has also demonstrated efficacy in alleviating mechanical hypersensitivity in a rat model of breast cancer-induced bone pain and in a model of painful diabetic neuropathy.
Signaling Pathways and Experimental Workflows
SST4 Receptor Signaling Pathway
Activation of the SST4 receptor by an agonist like this compound or J-2156 initiates a cascade of intracellular events primarily through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, SST4 receptor activation can modulate ion channels and activate the mitogen-activated protein kinase (MAPK) pathway.
Caption: SST4 receptor signaling cascade upon agonist binding.
Experimental Workflow: Radioligand Binding Assay
The determination of binding affinities (Ki values) for this compound and J-2156 is typically achieved through competitive radioligand binding assays.
Caption: Workflow for determining compound binding affinity.
Experimental Protocols
Radioligand Binding Assay for SST4 Receptor
This protocol is a generalized representation based on methodologies described in the literature for determining the binding affinity of ligands to the SST4 receptor.
-
Cell Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SST4 receptor.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and a cocktail of protease inhibitors (e.g., leupeptin, pepstatin, bacitracin).
-
Competition Binding:
-
A fixed concentration of a radiolabeled somatostatin analog (e.g., [125I]-Tyr3-somatostatin-14) is used.
-
Increasing concentrations of the unlabeled test compound (this compound or J-2156) are added to displace the radioligand.
-
The reaction mixture, containing cell membranes, radioligand, and the test compound, is incubated to reach equilibrium (e.g., 60-180 minutes at room temperature).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a key downstream event of SST4 receptor activation.
-
Cell Culture: CHO-K1 cells stably expressing the human or rat SST4 receptor are cultured in appropriate media.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Concurrently, cells are treated with varying concentrations of the test agonist (this compound or J-2156).
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement: The intracellular cAMP concentration is determined using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (IC50) is calculated from the concentration-response curve.
In Vivo Formalin Test
The formalin test is a widely used model to assess the analgesic efficacy of compounds in response to a persistent inflammatory pain stimulus.
-
Animals: The test is typically performed in mice or rats.
-
Procedure:
-
A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is then placed in an observation chamber.
-
-
Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded over a specific period (e.g., 60 minutes). The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, tonic phase (15-60 minutes). The late phase is considered to be more indicative of inflammatory pain.
-
Drug Administration: The test compound (e.g., J-2156) is administered (e.g., intraperitoneally) at various doses prior to the formalin injection.
-
Data Analysis: The total time spent in nocifensive behaviors during the late phase is calculated for each animal. The effect of the drug is expressed as the percentage of inhibition of the nocifensive response compared to the vehicle-treated control group.
References
Confirming SST4 Receptor-Mediated Effects of L-803,087: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-803,087, a potent and selective SST4 receptor agonist. We will objectively evaluate its performance against other known SST4 receptor agonists, supported by experimental data from peer-reviewed studies. This document details the methodologies for key experiments and visualizes critical signaling pathways and workflows to facilitate a comprehensive understanding of L-803,087's receptor-mediated effects.
L-803,087: A Profile of a Selective SST4 Receptor Agonist
L-803,087 is a non-peptide small molecule that has been instrumental in elucidating the physiological roles of the somatostatin receptor subtype 4 (SST4). Its high affinity and selectivity for SST4 have made it a valuable tool in neuroscience research, particularly in studies related to hippocampal function and seizure susceptibility.
Comparative Analysis of SST4 Receptor Agonists
To contextualize the receptor-mediated effects of L-803,087, its binding affinity and functional potency are compared with other well-characterized SST4 agonists, namely NNC 26-9100 and J-2156.
Table 1: Comparative Binding Affinities (Ki) of SST4 Receptor Agonists
| Compound | SST4 Ki (nM) | SST1 Ki (nM) | SST2 Ki (nM) | SST3 Ki (nM) | SST5 Ki (nM) | Selectivity for SST4 |
| L-803,087 | 0.7 [1][2] | 199[1][2] | 4720[1] | 1280 | 3880 | >280-fold vs other subtypes |
| NNC 26-9100 | 6 | - | 621 | - | - | >100-fold vs SST2 |
| J-2156 | 1.2 | 1.2 | >5000 | 1400 | 540 | >400-fold vs other subtypes |
Table 2: Comparative Functional Potency (EC50/IC50) of SST4 Receptor Agonists
| Compound | Assay Type | Cell Line | Potency (nM) |
| L-803,087 | - | - | - |
| NNC 26-9100 | Forskolin-induced cAMP accumulation | - | EC50: 26 |
| NNC 26-9100 | G-protein activation | - | EC50: 2 |
| J-2156 | Inhibition of neuropeptide release | Isolated rat tracheae | EC50: 11.6 (SP), 14.3 (CGRP) |
| J-2156 | Radioligand binding | Human and rat SST4 receptors | IC50: 0.05 (human), 0.07 (rat) |
SST4 Receptor Signaling Pathway
The SST4 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, it primarily couples to inhibitory Gi/o proteins, initiating a cascade of intracellular events.
Activation of the SST4 receptor by an agonist like L-803,087 leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of L-803,087.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
Protocol Summary:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human SST4 receptor.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]-Somatostatin-14) and a range of concentrations of the unlabeled competitor ligand (L-803,087). The incubation is typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) for a defined period (e.g., 60 minutes at 30°C) to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of L-803,087 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
Protocol Summary:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the SST4 receptor and the relevant G-proteins.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the agonist (L-803,087).
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Termination and Separation: The reaction is stopped, and bound [35S]GTPγS is separated from the free nucleotide by filtration.
-
Quantification and Analysis: The amount of bound [35S]GTPγS is quantified, and the data are used to determine the agonist's potency (EC50) and efficacy (Emax).
Hippocampal Slice Electrophysiology
This technique is used to study the effects of compounds on synaptic transmission in a brain tissue preparation that preserves the local neuronal circuitry.
Protocol Summary:
-
Slice Preparation: Acute hippocampal slices (typically 300-400 µm thick) are prepared from the brains of rodents.
-
Incubation: Slices are allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF) before recording.
-
Recording: A slice is transferred to a recording chamber and continuously perfused with aCSF. A stimulating electrode is placed to activate a specific synaptic pathway (e.g., Schaffer collaterals), and a recording electrode is positioned to measure the postsynaptic response (e.g., field excitatory postsynaptic potentials, fEPSPs) in a target area (e.g., CA1 stratum radiatum).
-
Baseline Measurement: Stable baseline synaptic responses are recorded for a period before drug application.
-
Drug Application: L-803,087 is added to the perfusing aCSF, and any changes in the amplitude or slope of the fEPSPs are recorded and analyzed to determine the effect on synaptic transmission. Studies have shown that L-803,087 facilitates AMPA-mediated hippocampal synaptic responses in vitro.
In Vivo Effects and Functional Interactions
In vivo studies have demonstrated that L-803,087 can increase kainate-induced seizure activity in mice. Interestingly, this proconvulsant effect is blocked by the SSTR2-preferring agonist, octreotide. Furthermore, in hippocampal slices, the facilitation of AMPA-mediated synaptic responses by L-803,087 is also reduced by octreotide. This suggests a functional interaction or coupling between SST4 and SST2 receptors in modulating hippocampal excitability. However, it was determined that octreotide has no direct agonist or antagonist action at mouse SST4 receptors, indicating an indirect functional relationship.
Conclusion
L-803,087 is a highly potent and selective SST4 receptor agonist that has been pivotal in characterizing the role of this receptor subtype. Its effects on neuronal excitability, particularly in the hippocampus, are well-documented. Comparative data with other SST4 agonists, such as NNC 26-9100 and J-2156, highlight the varying pharmacological profiles within this class of compounds. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic potential of targeting the SST4 receptor. The observed functional interplay between SST4 and other somatostatin receptor subtypes, like SST2, underscores the complexity of somatostatin signaling and warrants further investigation.
References
A Comparative Guide to the Cross-Reactivity of L-803087 with Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of L-803087, a non-peptide somatostatin receptor agonist, with all five human somatostatin receptor (SSTR) subtypes. The data presented herein, including binding affinities and functional potencies, is intended to inform research and drug development efforts targeting the somatostatin system.
Summary of this compound Cross-Reactivity
This compound is a potent and highly selective agonist for the somatostatin receptor subtype 4 (SSTR4).[1][2][3][4] Experimental data consistently demonstrates that this compound binds to SSTR4 with high affinity, while exhibiting significantly lower affinity for the other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5).[1] This selectivity makes this compound a valuable tool for studying the specific physiological roles of SSTR4.
Quantitative Comparison of Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of this compound and other commonly used somatostatin receptor ligands for the five human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | 199 | 4720 | 1280 | 0.7 | 3880 |
| Octreotide | >1000 | 0.9 | 24 | >1000 | 7.9 |
| NNC 26-9100 | >1000 | >1000 | >1000 | 6 | >1000 |
| CH-275 | 52 | >10000 | 345 | >1000 | >10000 |
As evidenced by the data, this compound displays a remarkable >280-fold selectivity for SSTR4 over all other SSTR subtypes.
Functional Activity Profile
Experimental Protocols
The determination of binding affinity and functional activity of ligands like this compound involves standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
Objective: To determine the inhibition constant (Ki) of this compound for each of the five human somatostatin receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single subtype of the human somatostatin receptor.
-
Radioligand: A radiolabeled somatostatin analog with high affinity for the respective receptor subtype (e.g., ¹²⁵I-SRIF-14 or ¹²⁵I-[Tyr¹¹]SRIF-14) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with increasing concentrations of the unlabeled competitor ligand (this compound).
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of a ligand to activate G-protein coupled receptors (GPCRs) that signal through the inhibition of adenylyl cyclase.
Objective: To determine the potency (EC50) of this compound to inhibit cAMP production mediated by each SSTR subtype.
Methodology:
-
Cell Culture: Cells stably expressing one of the five SSTR subtypes are cultured.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (EC50) is determined by non-linear regression analysis.
Functional Assay: GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the receptor of interest.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating GTPγS binding to G-proteins coupled to each SSTR subtype.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the SSTR of interest are prepared.
-
Assay Components: Membranes are incubated with GDP and [³⁵S]GTPγS in the presence of varying concentrations of this compound.
-
Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Detection: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after separation of bound from free radioligand.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for somatostatin receptors and a typical experimental workflow for assessing receptor cross-reactivity.
Caption: General signaling cascade initiated by somatostatin receptor activation.
Caption: Workflow for determining the cross-reactivity of a ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screen Quest™ Live Cell Somatostatin receptor 1 (SSTR1) cAMP Assay Service Pack | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of subtype selective somatostatin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
L-803087: A Comparative Guide to its Efficacy in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of L-803087, a selective somatostatin receptor 4 (SSTR4) agonist, across various cell lines. Its performance is benchmarked against other notable SSTR4 agonists, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Comparative Efficacy of SSTR4 Agonists
The following table summarizes the quantitative data on the efficacy of this compound and alternative SSTR4 agonists in different cell line models. The data highlights the potency and functional activity of these compounds in assays measuring receptor binding and downstream signaling events.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | CHO-K1 (expressing human SSTR4) | [³⁵S]GTPγS Binding | EC₅₀ | ~10 nM | [1] |
| J-2156 | CHO-K1 (expressing human SSTR4) | cAMP Inhibition | IC₅₀ | 0.05 nM | [2] |
| CHO-K1 (expressing rat SSTR4) | cAMP Inhibition | IC₅₀ | 0.07 nM | [2] | |
| CHO-K1 (expressing human SSTR4) | Radioligand Binding | Kᵢ | 1.2 nM | [2] | |
| NNC 26-9100 | CHO-K1 (expressing SSTR4) | [³⁵S]GTPγS Binding | EC₅₀ | 2 nM | [3] |
| BV2 (microglial cells) | Cell Viability | - | Increased cell number | ||
| TT-232 | Multiple Tumor Cell Lines (HT-29, SW620, K-562, etc.) | Apoptosis Assay | - | Induced apoptosis | |
| Colon 26 (in vivo) | Tumor Growth Inhibition | - | 70% inhibition at 750 µg/kg |
Signaling Pathway and Experimental Workflow
The activation of SSTR4 by agonists like this compound initiates a signaling cascade that modulates cellular function. The diagrams below illustrate this pathway and a typical experimental workflow for assessing compound efficacy.
Caption: SSTR4 Signaling Pathway
References
Reproducibility of L-803,087 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selective somatostatin receptor 4 (SSTR4) agonist, L-803,087, with alternative compounds. It includes a detailed overview of its biological activity, experimental protocols for key findings, and a discussion on the reproducibility of its published effects.
L-803,087 is a potent and highly selective agonist for the somatostatin receptor subtype 4 (SSTR4), a G protein-coupled receptor expressed in the central nervous system. Research has implicated SSTR4 in various physiological processes, including cognition, pain perception, and mood regulation. This guide aims to provide an objective resource for researchers interested in studying SSTR4 and the reproducibility of findings related to its modulation by L-803,087 and other selective agonists.
Comparative Analysis of SSTR4 Agonists
To evaluate the pharmacological landscape of selective SSTR4 agonists, the following table summarizes the binding affinities and functional potencies of L-803,087 alongside two other well-characterized compounds: J-2156 and consomatin Fj1. This data is essential for designing experiments and interpreting results in the context of SSTR4 activation.
| Compound | Target | Ki (nM) | IC50 (nM) | EC50 (nM) | Selectivity | Key Findings |
| L-803,087 | Human SSTR4 | 0.7[1][2][3][4] | - | - | >280-fold vs other SSTRs[1] | Impairs spatial memory, enhances cue-based memory; Proconvulsant effects at high doses. |
| Human SSTR1 | 199 | - | - | |||
| Human SSTR2 | 4720 | - | - | |||
| Human SSTR3 | 1280 | - | - | |||
| Human SSTR5 | 3880 | - | - | |||
| J-2156 | Human SSTR4 | 1.2 | 0.05 | 11.6-14.3 (neuropeptide release inhibition) | >400-fold vs other SSTRs | Alleviates mechanical hypersensitivity in pain models. |
| Rat SSTR4 | - | 0.07 | - | |||
| Human SSTR1 | >5000 | - | - | |||
| Human SSTR2 | >5000 | - | - | |||
| Human SSTR3 | 1400 | - | - | |||
| Human SSTR5 | 540 | - | - | |||
| Consomatin Fj1 | Human SSTR4 | - | - | 6 | Limited activity at SSTR1, no activity at SSTR2, 3, and 5. | Provides analgesia in postoperative and neuropathic pain models. |
Experimental Protocols
To facilitate the replication and validation of key findings, this section outlines the methodologies for critical experiments performed with L-803,087.
In Vitro Radioligand Binding Assay
This protocol is fundamental for determining the binding affinity (Ki) of a compound for its target receptor.
Objective: To determine the binding affinity of L-803,087 to human SSTR4 and other somatostatin receptor subtypes.
Materials:
-
Cell membranes expressing human SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5.
-
Radioligand (e.g., ¹²⁵I-labeled somatostatin-14).
-
Test compound (L-803,087).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound (L-803,087).
-
Allow the binding to reach equilibrium (e.g., 30 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Learning and Memory: Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Objective: To evaluate the effect of intra-hippocampal administration of L-803,087 on spatial and cue-based learning and memory.
Materials:
-
A circular water tank (e.g., 1.5 m in diameter) filled with opaque water.
-
An escape platform submerged beneath the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
-
Experimental animals (e.g., mice).
-
L-803,087 solution for intra-hippocampal injection.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Surgical Cannulation: Surgically implant cannulas into the hippocampus of the mice for drug administration. Allow for a recovery period.
-
Drug Administration: Infuse L-803,087 or vehicle directly into the hippocampus through the implanted cannulas prior to the training session.
-
Spatial Training:
-
Place the mouse into the water at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path taken.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
After the final training session, remove the platform from the pool.
-
Place the mouse in the pool and record its swimming path for a set duration (e.g., 60 seconds).
-
Analyze the time spent in the target quadrant where the platform was previously located.
-
-
Cue-Based Training:
-
Make the escape platform visible (e.g., by attaching a flag).
-
Vary the starting position and the platform location for each trial.
-
Measure the escape latency.
-
Visualizing Key Processes
To provide a clearer understanding of the molecular and experimental frameworks, the following diagrams have been generated using the DOT language.
SSTR4 Signaling Pathway
Somatostatin receptor 4 (SSTR4) is a G protein-coupled receptor that primarily signals through the Gi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: SSTR4 signaling cascade upon agonist binding.
Experimental Workflow for In Vivo Memory Assessment
The following diagram illustrates the logical flow of the Morris water maze experiment to assess the impact of L-803,087 on learning and memory.
References
L-803087 as a Tool Compound for sst4 Receptor Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The somatostatin receptor 4 (sst4) has emerged as a promising therapeutic target for a range of disorders, including pain, inflammation, and neurodegenerative diseases. The development of selective agonists for this receptor is crucial for elucidating its physiological roles and for the advancement of novel therapeutics. L-803087 is a potent and selective non-peptide agonist of the sst4 receptor, making it a valuable tool for in vitro and in vivo research. This guide provides a comprehensive comparison of this compound with other commonly used sst4 receptor agonists, supported by experimental data and detailed protocols.
Performance Comparison of sst4 Receptor Agonists
The utility of a tool compound is defined by its potency, selectivity, and efficacy. The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other notable sst4 agonists. This data highlights the comparative performance of these compounds in activating the sst4 receptor while minimizing off-target effects on other somatostatin receptor subtypes.
| Compound | sst4 Ki (nM) | sst1 Ki (nM) | sst2 Ki (nM) | sst3 Ki (nM) | sst5 Ki (nM) | sst4 EC50/IC50 (nM) | Notes |
| This compound | 0.7[1][2] | 199[1][2] | 4720[1] | 1280 | 3880 | - | >280-fold selectivity for sst4 over other subtypes. |
| NNC 26-9100 | 6 | >100-fold selectivity | 621 | >100-fold selectivity | >100-fold selectivity | 2 | A selective non-peptide full agonist. |
| J-2156 | 1.2 | >5000 | >5000 | 1400 | 540 | 0.05 (human), 0.07 (rat) | A high-affinity, superagonist with >400-fold selectivity. |
| TT-232 | High Affinity | High Affinity | - | - | - | 371.6 | A cyclic heptapeptide agonist for sst1 and sst4. |
Experimental Protocols
Detailed and consistent experimental methodologies are critical for the accurate comparison of compound performance. Below are representative protocols for key assays used to characterize sst4 receptor agonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the sst4 receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human sst4 receptor are cultured and harvested. The cells are then homogenized in a buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in the assay buffer.
-
Binding Reaction: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [125I]-Somatostatin-14), and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes. The radioactivity retained on the filter is then measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the ability of an agonist to activate the sst4 receptor and induce a downstream signaling event, typically the inhibition of cyclic AMP (cAMP) production.
-
Cell Culture: CHO cells stably expressing the human sst4 receptor are seeded in a multi-well plate and cultured overnight.
-
Forskolin Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Agonist Treatment: The cells are then treated with varying concentrations of the sst4 agonist (e.g., this compound).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a bioluminescent assay.
-
Data Analysis: The data is plotted as a concentration-response curve, and the EC50 value, representing the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation, is determined.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental processes involved in sst4 receptor research, the following diagrams have been generated.
Caption: sst4 Receptor Signaling Pathway.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of L-803087
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This document provides a comprehensive guide to the proper disposal procedures for L-803087, a potent and selective somatostatin sst4 receptor agonist. Adherence to these guidelines is essential to maintain a safe laboratory environment and to comply with regulatory standards.
Understanding this compound: Key Safety Considerations
Key Chemical and Storage Information:
| Property | Value | Source |
| Purity | 99.66% | MedChemExpress[1][2][3] |
| CAS Number | 217480-26-7 | MedChemExpress[3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedChemExpress[1] |
Standard Operating Procedure for this compound Disposal
The following step-by-step procedure is a general guideline based on standard practices for laboratory chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
2. Waste Segregation:
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty vials into a dedicated, clearly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
For solutions in solvents such as DMSO, the entire solution should be treated as hazardous waste.
-
3. Waste Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The solvent used (e.g., DMSO)
-
Approximate concentration and quantity
-
Date of accumulation start
-
Your name and laboratory information
-
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure secondary containment area within the laboratory.
-
This area should be away from general lab traffic and incompatible chemicals.
5. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste.
-
Follow all institutional and local regulations for the final disposal process, which will likely involve incineration.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers are responsible for following all applicable local, state, and federal regulations, as well as their institution's specific safety and disposal protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, treating the compound as a hazardous chemical of unknown toxicity is the most prudent approach. Always consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance.
References
Personal protective equipment for handling L-803087
Disclaimer: No specific Safety Data Sheet (SDS) for L-803087 was found. This guide is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for handling this material.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation (e.g., weighing, preparing stock solutions). Hoods or full-facepieces offer high Assigned Protection Factors (APFs). |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory before use. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[1] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for safely handling potent compounds. The following step-by-step protocol outlines the key phases of handling this compound.
1. Preparation and Pre-Handling:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[2][3][4][5] This should identify potential hazards and outline control measures.
-
Designated Area: All handling of this compound should occur in a designated area with controlled access, such as a chemical fume hood, a glove box, or a ventilated balance enclosure.
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
Spill Kit: Ensure a spill kit appropriate for chemical hazards is readily available.
-
Decontamination Solution: Have a validated decontamination solution (e.g., 1N sodium hydroxide, followed by water) accessible in the work area.
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.
2. Handling this compound:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
3. Post-Handling and Decontamination:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be segregated as hazardous waste.
-
Containerization: Collect all hazardous waste in sturdy, leak-proof containers that are clearly labeled with the contents ("Hazardous Waste: this compound") and the accumulation start date.
-
Disposal: All waste must be disposed of through an approved hazardous waste management vendor in accordance with all applicable federal, state, and local regulations. Under no circumstances should this material be disposed of down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
References
- 1. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. intersolia.com [intersolia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
